S-4-Nitrobutyryl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H41N8O19P3S |
|---|---|
分子量 |
882.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-nitrobutanethioate |
InChI |
InChI=1S/C25H41N8O19P3S/c1-25(2,20(37)23(38)28-6-5-15(34)27-7-9-56-16(35)4-3-8-33(39)40)11-49-55(46,47)52-54(44,45)48-10-14-19(51-53(41,42)43)18(36)24(50-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,34)(H,28,38)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1 |
InChI 键 |
PXNIOQHGCSEKCC-CITAKDKDSA-N |
产品来源 |
United States |
Foundational & Exploratory
S-4-Nitrobutyryl-CoA: A Technical Guide to Investigating its Potential Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-4-Nitrobutyryl-Coenzyme A (S-4-Nitrobutyryl-CoA) is an acyl-CoA derivative with a structure suggesting a potential role in various cellular processes. However, a comprehensive understanding of its specific mechanism of action remains to be elucidated. This technical guide provides an in-depth exploration of the potential cellular mechanisms of this compound, drawing parallels with structurally and functionally related molecules. It is designed to serve as a foundational resource for researchers initiating studies on this compound, offering theoretical frameworks, detailed experimental protocols, and data presentation strategies to guide future investigations. This document summarizes the current landscape and proposes a roadmap for uncovering the precise biological functions of this compound.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated intermediates in a vast array of biochemical reactions. Beyond their canonical roles in fatty acid metabolism and the tricarboxylic acid (TCA) cycle, acyl-CoAs are increasingly recognized as key regulators of protein post-translational modifications, thereby influencing a wide spectrum of cellular signaling pathways. This compound, a butyryl-CoA derivative containing a nitro group, is structurally poised to interact with multiple cellular targets. While specific literature on its mechanism of action is currently limited, its core structure allows for the formulation of several compelling hypotheses regarding its cellular functions.
This guide will explore two primary putative mechanisms of action for this compound: its potential as a substrate for protein acylation and its possible role as a modulator of histone deacetylase (HDAC) activity. For each proposed mechanism, we will discuss the underlying biochemical principles, present representative quantitative data from analogous compounds, and provide detailed experimental protocols to facilitate the investigation of this compound's effects.
Potential Mechanism 1: Protein Acylation by this compound
Protein acylation is a post-translational modification where an acyl group is transferred to an amino acid residue, typically lysine (B10760008). This modification can alter a protein's structure, function, localization, and stability. Acyl-CoA species can act as donors for this modification, either through enzyme-catalyzed reactions or via non-enzymatic chemical reactions.
Enzymatic and Non-Enzymatic Acylation
-
Enzymatic Acylation: Lysine acetyltransferases (KATs), traditionally known as histone acetyltransferases (HATs), are a family of enzymes that can transfer various acyl groups from their corresponding acyl-CoA donors to lysine residues on histone and non-histone proteins. It is plausible that this compound could serve as a substrate for a subset of these enzymes.
-
Non-Enzymatic Acylation: Some acyl-CoA molecules, particularly those with reactive functional groups, can non-enzymatically acylate proteins. This occurs when the acyl-CoA is sufficiently reactive to directly modify nucleophilic amino acid side chains, such as the epsilon-amino group of lysine. The electron-withdrawing nitro group in this compound may influence its reactivity and potential for non-enzymatic protein modification.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway where this compound contributes to protein acylation, leading to downstream cellular effects.
Caption: Hypothetical pathways of protein acylation by this compound.
Experimental Protocol: In Vitro Protein Acylation Assay
This protocol is designed to determine if this compound can acylate a model protein in vitro.
-
Materials:
-
Purified recombinant protein (e.g., Histone H3, Bovine Serum Albumin)
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
SDS-PAGE gels and reagents
-
Western blot apparatus and reagents
-
Anti-pan-lysine acylation antibody or a custom antibody against 4-nitrobutyryl-lysine
-
-
Procedure:
-
Set up reactions containing the purified protein (e.g., 1 µg) and varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in the reaction buffer.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that detects the acylation mark.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
Data Presentation: Representative Quantitative Data
The following table presents hypothetical data from an in vitro acylation assay, demonstrating how results could be quantified and presented.
| This compound (µM) | Relative Acylation Signal (Arbitrary Units) |
| 0 | 1.0 |
| 10 | 2.5 |
| 50 | 8.7 |
| 100 | 15.2 |
Potential Mechanism 2: Modulation of Histone Deacetylase (HDAC) Activity
HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to chromatin compaction and transcriptional repression. Butyrate, a four-carbon short-chain fatty acid, is a well-known inhibitor of class I and IIa HDACs. Given the structural similarity, this compound or its potential metabolites could also modulate HDAC activity.
HDAC Inhibition
This compound, or a cellular metabolite thereof, may directly bind to the active site of HDACs, preventing the deacetylation of their substrates. This would lead to an accumulation of acetylated proteins, including histones, which can result in changes in gene expression.
Hypothetical Experimental Workflow
The following diagram outlines a workflow to investigate the effect of this compound on HDAC activity and downstream cellular processes.
Caption: Workflow for studying this compound as a potential HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol uses a commercially available fluorometric HDAC activity assay kit to assess the inhibitory potential of this compound.
-
Materials:
-
HDAC Activity Assay Kit (containing a fluorogenic HDAC substrate and developer)
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
This compound
-
Trichostatin A (TSA) as a positive control inhibitor
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and TSA in assay buffer.
-
In the 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the diluted compounds (this compound, TSA) or vehicle control to the appropriate wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Data Presentation: Representative Quantitative Data
The following table shows hypothetical IC₅₀ values for HDAC inhibition, which could be derived from the experimental data.
| Compound | HDAC1 IC₅₀ (µM) |
| Trichostatin A (Control) | 0.01 |
| This compound | 5.2 |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests potential roles in protein acylation and HDAC modulation. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically investigate these possibilities.
Future research should focus on:
-
Identifying Protein Targets: Employing proteomics approaches to identify proteins that are specifically acylated by this compound in a cellular context.
-
Elucidating Enzyme Specificity: Determining which specific KATs or other acyltransferases utilize this compound as a substrate.
-
Characterizing HDAC Isoform Selectivity: Assessing the inhibitory activity of this compound against a panel of HDAC isoforms.
-
Investigating Downstream Cellular Effects: Linking the molecular effects of this compound to specific cellular phenotypes, such as changes in gene expression, cell proliferation, or apoptosis.
By pursuing these lines of inquiry, the scientific community can build a comprehensive understanding of the biological role of this compound, paving the way for its potential application in therapeutic development.
An In-depth Technical Guide on the Biological Role of S-4-Nitrobutyryl-CoA in Histone Modification
Disclaimer: As of the date of this document, "S-4-Nitrobutyryl-CoA" is not a recognized molecule in the published scientific literature concerning histone modification. This guide will, therefore, address the user's query by providing a comprehensive overview of the closely related and well-documented fields of histone butyrylation and protein nitration . We will explore the established biological roles of these modifications and speculate on the potential synthesis and function of a hypothetical molecule like this compound based on current biochemical principles.
Introduction: The Landscape of Histone Acylation and Nitration
Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression.[1][2] Among the vast array of known PTMs, histone acylation, including the well-studied acetylation and the more recently characterized butyrylation, plays a critical role in modulating DNA accessibility and recruiting regulatory proteins.[3][4] These modifications are intrinsically linked to cellular metabolism through the availability of their respective acyl-CoA donors.[1][3]
Separately, protein nitration, the addition of a nitro group (-NO2) to amino acid residues, is a significant modification often associated with cellular stress and signaling pathways involving nitric oxide (NO). While histone nitration is less extensively studied than acylation, evidence suggests it can also impact chromatin function.
This technical guide will delve into the knowns of histone butyrylation and protein nitration, providing a framework to conceptualize the potential biological role of a hybrid molecule such as this compound.
Histone Butyrylation: A Key Regulator of Gene Expression
Histone butyrylation is the covalent attachment of a butyryl group from butyryl-CoA to the ε-amino group of a lysine (B10760008) residue on a histone protein. This modification is catalyzed by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs).[5][6]
Biological Functions of Histone Butyrylation
-
Gene Activation: Similar to acetylation, histone butyrylation neutralizes the positive charge of lysine residues, which is thought to weaken the electrostatic interactions between histones and DNA, leading to a more open chromatin structure and facilitating gene transcription.[7] Histone butyrylation is often found at active gene promoters and is positively correlated with gene expression levels.[1][8][9]
-
Cellular Metabolism and Gut Microbiota: The primary donor for histone butyrylation, butyryl-CoA, is a short-chain fatty acid (SCFA) produced by the gut microbiota.[1][2] This directly links the metabolic state of the gut microbiome to the epigenetic landscape of host intestinal epithelial cells.[1][2]
-
Cellular Stress Response: Studies have implicated histone butyrylation in the cellular response to oxidative stress.[1]
-
Spermatogenesis: Specific histone butyrylation marks, such as on H4K5 and H4K8, play a role in gene expression programs and chromatin reorganization during sperm cell differentiation.[9]
Enzymes Involved in Histone Butyrylation
The enzymes responsible for adding and removing butyryl groups are often the same as those that regulate acetylation, highlighting a degree of promiscuity in these enzyme families.
| Enzyme Class | Function | Examples | References |
| Writers (Acyltransferases) | Add butyryl group | p300/CBP | [3][6][10] |
| Erasers (Deacylases) | Remove butyryl group | HDAC1, HDAC2, HDAC3, SIRT1, SIRT2, SIRT3 | [5][6] |
Quantitative Data on Histone Butyrylation
While extensive quantitative data for this compound is unavailable, studies on histone butyrylation provide insights into the dynamics of histone acylation. The levels of histone butyrylation are influenced by the concentration of butyryl-CoA and the activity of writer and eraser enzymes.[3] For instance, in mouse intestinal epithelial cells, histone butyrylation on H3K9 and H3K27 is highly abundant and regulated by the microbiota.[1][2]
| Histone Mark | Location | Associated Function | Key Findings | References |
| H3K9bu | Promoters, Enhancers | Gene Activation | Enriched at transcription start sites. | [6] |
| H3K27bu | Promoters, Enhancers | Gene Activation | Correlated with active gene regulatory elements and gene expression levels in intestinal epithelial cells. | [1] |
| H4K5bu | Promoters | Gene Activation, Bromodomain Binding Regulation | Competes with acetylation to prevent Brdt binding. | [9] |
| H4K8bu | Promoters | Gene Activation, Bromodomain Binding Regulation | Marks retarded histone removal during late spermatogenesis. | [9] |
Protein and Histone Nitration: A Post-Translational Modification in Response to Nitric Oxide
Protein nitration is the addition of a nitro group to aromatic amino acid residues, most commonly tyrosine, to form 3-nitrotyrosine. This modification is mediated by reactive nitrogen species (RNS) derived from nitric oxide (NO). While less characterized than other PTMs, histone nitration has been observed and is thought to influence chromatin structure and function.
Nitric oxide has been shown to modulate histone acetylation by inhibiting histone deacetylases (HDACs), leading to hyperacetylation of specific genes, particularly those involved in stress responses.[11] This provides a precedent for crosstalk between nitrogen-based signaling and histone acylation.
Hypothetical Role of this compound in Histone Modification
Given the absence of direct evidence for this compound, we can only speculate on its potential biological role based on the established functions of its constituent parts: a butyryl group and a nitro group.
Potential Synthesis of this compound
The synthesis of this compound in a biological system would likely involve the nitration of butyryl-CoA or a precursor. This could potentially occur through enzymatic or non-enzymatic reactions involving reactive nitrogen species.
Speculative Biological Functions
If this compound were to serve as a substrate for histone modification, it could lead to a novel "nitrobutyrylation" mark on histones. The biological consequences of such a modification are speculative but could include:
-
Altered Gene Expression: The addition of a nitrobutyryl group would neutralize the positive charge of lysine and introduce a bulky, nitro-containing side chain. This could have a more pronounced effect on chromatin structure than butyrylation alone, potentially leading to unique patterns of gene expression.
-
Recruitment of Specific "Reader" Proteins: The nitro group could serve as a recognition motif for a new class of "reader" proteins that specifically bind to nitrobutyrylated histones, thereby recruiting distinct protein complexes to chromatin.
-
Integration of Metabolic and Stress Signaling: The formation of this compound would be dependent on both the availability of butyrate (B1204436) (from metabolism) and nitric oxide (a signaling molecule). A nitrobutyrylation mark could therefore act as a direct integrator of metabolic and stress-related signaling pathways at the level of chromatin.
Experimental Protocols for Studying Histone Acylation
To investigate the potential role of novel acyl-CoA molecules in histone modification, a variety of established experimental protocols can be adapted.
In Vitro Histone Acylation Assay
This assay determines if a specific acyl-CoA can be used as a substrate by a histone acyltransferase to modify histones.
Materials:
-
Recombinant histone proteins (e.g., H3, H4) or core histones.
-
Recombinant histone acetyltransferase (e.g., p300/CBP).[10]
-
Acyl-CoA of interest (e.g., butyryl-CoA, or synthesized this compound).
-
Radioactively labeled acyl-CoA (e.g., [14C]butyryl-CoA) for autoradiography, or antibodies for Western blotting.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies specific to the histone modification of interest (if available) or pan-acylation antibodies.
Protocol:
-
Set up the reaction mixture containing histones, HAT enzyme, and reaction buffer.
-
Add the acyl-CoA (labeled or unlabeled) to initiate the reaction.
-
Incubate at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the modified histones by autoradiography (for radioactive labels) or by Western blotting using specific antibodies.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic locations of specific histone modifications in vivo.
Materials:
-
Cells or tissues of interest.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the histone modification.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for qPCR or library preparation for sequencing (ChIP-seq).
Protocol:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin using an antibody specific to the histone modification of interest.
-
Reverse the cross-links and purify the precipitated DNA.
-
Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Future Directions and Conclusion
The field of histone post-translational modifications is continually expanding, with new modifications and their functions being discovered.[3] While the biological role of this compound in histone modification is currently speculative, the intersection of metabolic and stress signaling pathways at the level of chromatin represents a compelling area for future research.
Key questions to be addressed include:
-
Can this compound be synthesized in vivo?
-
If so, what are the enzymatic and non-enzymatic mechanisms of its formation?
-
Can this compound be utilized by known histone acyltransferases to modify histones?
-
What are the functional consequences of histone "nitrobutyrylation" on gene expression and cellular physiology?
Answering these questions will require a multidisciplinary approach, combining synthetic chemistry, enzymology, cell biology, and genomics. The development of specific antibodies and chemical probes for detecting this compound and its corresponding histone modification will be crucial for advancing this potential new area of epigenetic research.
References
- 1. Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone-modifying enzymes - Wikipedia [en.wikipedia.org]
- 5. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Modifications: Crucial Elements for Damage Response and Chromatin Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Modulates Histone Acetylation at Stress Genes by Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
S-4-Nitrobutyryl-CoA as a Putative Substrate for Histone Acetyltransferases: A Technical Guide for Investigation and Validation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical guide on the theoretical framework and experimental validation of S-4-Nitrobutyryl-CoA as a novel substrate for histone acetyltransferases (HATs). Given the current absence of direct literature on this specific interaction, this guide furnishes researchers with the necessary background, detailed experimental protocols, and data presentation strategies to investigate this hypothesis.
Introduction
Histone acetyltransferases (HATs) are a crucial class of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone proteins.[1] This post-translational modification plays a fundamental role in chromatin remodeling and gene expression. Recent studies have revealed that HATs can exhibit a degree of substrate promiscuity, utilizing other short-chain acyl-CoA molecules to mediate novel histone acylations.[2][3]
This guide explores the potential for this compound, a butyryl-CoA analog containing a nitro group, to act as a substrate for HATs, leading to a novel post-translational modification: histone nitrobutyrylation. The introduction of a nitro group onto histone tails could offer unique biological functions and provide new avenues for therapeutic intervention.
Disclaimer: The use of this compound as a substrate for HATs is a novel hypothesis. The experimental protocols outlined below are adapted from established methods for studying known HAT substrates and will require optimization.
Hypothesized Signaling Pathway
The proposed mechanism for histone nitrobutyrylation by HATs using this compound as a donor is analogous to the canonical histone acetylation pathway. A HAT enzyme would bind to both the histone substrate and this compound, facilitating the transfer of the 4-nitrobutyryl group to a lysine residue on the histone tail. This modification could then be recognized by specific "reader" proteins or influence chromatin structure directly.
Data Presentation: Quantitative Analysis of HAT Activity
To systematically evaluate the efficiency of this compound as a HAT substrate, quantitative data should be collected and organized for clear comparison. The following tables provide a template for presenting kinetic data and the relative efficiency of different acyl-CoA substrates.
Table 1: Kinetic Parameters of a Histone Acetyltransferase with Acyl-CoA Substrates
| Acyl-CoA Substrate | Km (μM) | Vmax (pmol/min/μg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA | ||||
| Butyryl-CoA | ||||
| This compound |
Table 2: Relative Activity of HATs with Different Acyl-CoA Donors
| Histone Acetyltransferase | Histone Substrate | Acetyl-CoA Activity (%) | Butyryl-CoA Activity (%) | This compound Activity (%) |
| p300 | H3 peptide | 100 | ||
| GCN5 | H3 peptide | 100 | ||
| PCAF | H3 peptide | 100 | ||
| Tip60 | H4 peptide | 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments to test the hypothesis that this compound is a substrate for HATs.
Synthesis of this compound
As this compound is not commercially available as a standard reagent, it must be synthesized. The following is a general protocol adapted from methods for synthesizing other acyl-CoA analogs.[4][5]
Objective: To synthesize this compound from 4-nitrobutyric acid and Coenzyme A.
Materials:
-
4-nitrobutyric acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
Protocol:
-
Activation of 4-nitrobutyric acid:
-
Dissolve 4-nitrobutyric acid in anhydrous THF.
-
Add 1.1 equivalents of CDI and stir at room temperature for 1 hour to form the acyl-imidazolide. Monitor the reaction by TLC.
-
-
Acylation of Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to 7.5-8.0 with TEA.
-
Slowly add the activated 4-nitrobutyryl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH between 7.5 and 8.0 by adding small amounts of TEA as needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with TFA.
-
Purify the this compound by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 260 nm (adenine base of CoA) and collect the major product peak.
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry (LC-MS) to verify the correct molecular weight.
-
Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
In Vitro Histone Acylation Assay
This protocol is designed to determine if a specific HAT can utilize this compound to modify a histone substrate in a test tube.
Objective: To measure the transfer of the 4-nitrobutyryl group from this compound to a histone peptide by a HAT enzyme.
Materials:
-
Recombinant HAT enzyme (e.g., p300, GCN5)
-
Histone peptide substrate (e.g., H3 peptide corresponding to amino acids 1-21)
-
This compound (synthesized as above)
-
Acetyl-CoA (as a positive control)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Anti-nitrobutyryl-lysine antibody (requires custom generation) or mass spectrometer
-
Western blot apparatus or access to mass spectrometry services
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the HAT assay buffer, histone peptide (e.g., 10 µM), and HAT enzyme (e.g., 100 nM).
-
Aliquot the master mix into separate reaction tubes.
-
Initiate the reaction by adding either this compound or Acetyl-CoA to a final concentration of 50 µM. Include a no-acyl-CoA control.
-
Incubate the reactions at 30°C for 1 hour.
-
-
Detection of Modification:
-
Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products on a Tris-glycine SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a custom-developed anti-nitrobutyryl-lysine antibody.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Mass Spectrometry:
-
Stop the reaction by adding 0.1% TFA.
-
Desalt the peptide samples using a C18 ZipTip.
-
Analyze the samples by MALDI-TOF or LC-MS/MS to detect the mass shift corresponding to the addition of a nitrobutyryl group (mass of C4H5NO3 = 115.0269 Da).
-
-
Cellular Histone Acylation Assay
This assay determines if this compound can be utilized by endogenous HATs within a cellular context to generate nitrobutyrylated histones.
Objective: To detect histone nitrobutyrylation in cells treated with a precursor of this compound.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
4-nitrobutyric acid (cell-permeable precursor)
-
Histone extraction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-nitrobutyryl-lysine antibody
-
Antibodies against total histone H3 (as a loading control)
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4-nitrobutyric acid for a set time course (e.g., 6, 12, 24 hours). Include an untreated control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and perform an acid extraction of histones.
-
Precipitate the histones with trichloroacetic acid.
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
Western Blot Analysis:
-
Quantify the histone concentration using a Bradford or BCA assay.
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with the anti-nitrobutyryl-lysine antibody and another with an anti-total H3 antibody.
-
Develop the blots and quantify the band intensities to determine the relative level of histone nitrobutyrylation.
-
Conclusion
The investigation of this compound as a substrate for histone acetyltransferases represents a pioneering area of epigenetic research. The successful validation of histone nitrobutyrylation would introduce a new dimension to our understanding of post-translational modifications and their role in cellular signaling. The experimental framework provided in this guide offers a systematic approach to explore this exciting possibility. The discovery of novel histone acylations and the enzymes that regulate them holds significant promise for the development of innovative therapeutic strategies targeting a wide range of diseases.
References
- 1. Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of mass spectrometry to the identification and quantification of histone post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Acyl-CoA Specificity of Human Lysine Acetyltransferase KAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of S-4-Nitrobutyryl-CoA: A Technical Guide for Researchers
December 4, 2025
Abstract
This technical guide provides a comprehensive overview of S-4-Nitrobutyryl-Coenzyme A (S-4-Nitrobutyryl-CoA), a nitro-containing analogue of the metabolically significant butyryl-CoA. While the formal discovery of this compound is not prominently documented in scientific literature, its utility as a chemical probe in studying enzymatic processes, particularly in the realm of epigenetics and histone acylation, is of significant interest to researchers. This document outlines a plausible synthetic route for this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and potential application in in vitro histone acylation assays. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, molecular biology, and pharmacology.
Introduction: The Role of Acyl-CoAs in Cellular Processes
Acyl-Coenzyme A (acyl-CoA) thioesters are a class of critical metabolites that participate in a vast array of cellular processes.[1][2][3] They are central to fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[3] Beyond their metabolic roles, short-chain acyl-CoAs, such as acetyl-CoA and butyryl-CoA, have emerged as key regulators of gene expression through the post-translational modification of proteins, most notably the acylation of histone tails.[4]
Histone acylation, a dynamic and reversible process, involves the transfer of an acyl group from an acyl-CoA donor to the ε-amino group of a lysine (B10760008) residue on a histone protein. This modification neutralizes the positive charge of the lysine, leading to a more open chromatin structure that is generally associated with transcriptional activation. The enzymes responsible for this transfer are histone acetyltransferases (HATs), which, despite their name, have been shown to utilize a variety of acyl-CoA substrates.[4] The availability of different acyl-CoA pools within the cell links cellular metabolism directly to epigenetic regulation.
This compound, as a synthetic analogue of butyryl-CoA, presents a valuable tool for investigating the mechanisms of histone acylation and other enzymatic reactions involving acyl-CoAs. The introduction of a nitro group offers unique chemical properties that can be exploited for mechanistic studies, inhibitor development, and as a probe for enzyme active sites.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H41N8O19P3S | PubChem |
| Molecular Weight | 882.6 g/mol | PubChem |
| Exact Mass | 882.14215327 Da | PubChem |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-nitrobutanethioate | PubChem |
| PubChem CID | 448575 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the chemical synthesis of acyl-CoA thioesters.[5] A common and effective approach involves the activation of the carboxylic acid (4-nitrobutyric acid) and subsequent reaction with the free sulfhydryl group of Coenzyme A. One of the most reliable methods utilizes a mixed anhydride (B1165640) intermediate.
Proposed Chemical Synthesis Workflow
The following diagram illustrates a plausible workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol for Synthesis
Materials:
-
4-Nitrobutyric acid
-
Isobutyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A (trilithium salt)
-
Deionized water
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (HPLC grade)
-
Lyophilizer
Procedure:
-
Activation of 4-Nitrobutyric Acid:
-
Dissolve 4-nitrobutyric acid (1.2 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -15°C in an ice-salt bath.
-
Add triethylamine (1.2 mmol) dropwise while stirring.
-
Slowly add isobutyl chloroformate (1.2 mmol) to the solution.
-
Allow the reaction to proceed for 30 minutes at -15°C. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.0 mmol) in cold deionized water (10 mL).
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
-
Purification:
-
Reduce the volume of the reaction mixture under vacuum.
-
Purify the crude this compound by reverse-phase HPLC using a C18 column. A suitable gradient of acetonitrile in ammonium acetate buffer (e.g., 50 mM, pH 5.3) can be used for elution.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the pure product.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain this compound as a white powder.
-
Store the final product at -80°C.
-
Expected Yield: 60-70%
Application in in vitro Histone Acylation Assays
This compound can be utilized as a substrate for HATs in in vitro assays to study enzyme kinetics, substrate specificity, and the effects of this specific modification on histone-protein interactions.
Signaling Pathway: Histone Acylation
The following diagram illustrates the general mechanism of histone acylation by a histone acetyltransferase (HAT) and the role of an acyl-CoA donor.
Detailed Experimental Protocol for in vitro Histone Acylation Assay
This protocol is adapted from established methods for in vitro histone acylation assays.[4]
Materials:
-
Recombinant histone H3 or H4
-
Recombinant histone acetyltransferase (e.g., p300, PCAF)
-
This compound
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain or antibodies specific for acylated lysines for Western blotting
-
Scintillation counter and 3H-S-4-Nitrobutyryl-CoA (for radioactive detection)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Recombinant histone (e.g., 5 µg)
-
Recombinant HAT (e.g., 200 ng)
-
This compound (e.g., 50 µM)
-
HAT assay buffer to a final volume of 50 µL.
-
-
Include appropriate controls:
-
No enzyme control (to assess non-enzymatic acylation)
-
No substrate control (histone or this compound)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection and Analysis:
-
SDS-PAGE and Coomassie Staining: Separate the proteins by SDS-PAGE and visualize by Coomassie staining to confirm the presence of histones and HAT.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody that recognizes the 4-nitrobutyryl-lysine modification (if available) or a pan-acyl-lysine antibody.
-
Radioactive Detection: If using radiolabeled 3H-S-4-Nitrobutyryl-CoA, the reaction can be spotted onto P81 phosphocellulose paper, washed, and the incorporated radioactivity measured by scintillation counting. Alternatively, the gel can be dried and exposed to autoradiography film.
-
Conclusion
This compound represents a potentially powerful tool for the study of acyl-CoA utilizing enzymes, particularly histone acetyltransferases. Although not a naturally occurring metabolite, its synthesis is achievable through standard organic chemistry techniques. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and utilize this compound in their investigations, thereby facilitating a deeper understanding of the intricate roles of histone acylation and cellular metabolism in health and disease. Further studies are warranted to fully explore the biochemical and cellular effects of this novel acyl-CoA analogue.
References
- 1. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical properties of S-4-Nitrobutyryl-CoA
An In-depth Technical Guide on the Physicochemical Properties of S-4-Nitrobutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a specialized chemical for which publicly available experimental data is limited. This guide compiles available computed data and outlines general experimental approaches based on the properties of similar molecules. All quantitative data presented are based on computational models and should be confirmed through experimental validation.
Core Physicochemical Properties
Quantitative data for this compound is primarily available from computational sources. Experimental values for properties such as melting point, boiling point, and solubility have not been reported in the reviewed literature.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₂₅H₄₁N₈O₁₉P₃S | PubChem[1] |
| Molecular Weight | 882.6 g/mol | PubChem[1] |
| Exact Mass | 882.14215327 Da | PubChem[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-nitrobutanethioate | PubChem[1] |
| Topological Polar Surface Area | 435 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 9 | Probes & Drugs[2] |
| Hydrogen Bond Acceptor Count | 21 | Probes & Drugs[2] |
| Rotatable Bond Count | 23 | Probes & Drugs[2] |
| Computed LogP | -1.28 | Probes & Drugs[2] |
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. The following sections describe generalized methodologies commonly employed for acyl-CoA esters, which would likely be adaptable for this compound.
General Synthesis of Acyl-CoA Esters
The synthesis of acyl-CoA esters, such as this compound, typically proceeds through the reaction of Coenzyme A with an activated form of the corresponding carboxylic acid.
Caption: A generalized workflow for the synthesis of this compound.
General Purification Protocol for Acyl-CoA Esters
Purification of the crude reaction product is essential to remove unreacted starting materials and byproducts. A common approach involves solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).
Caption: A typical purification workflow for acyl-CoA esters.
Signaling Pathways and Biological Interactions
A comprehensive literature search did not reveal any established role for this compound in biological signaling pathways. Acyl-CoA molecules are central to metabolism, and synthetic analogs are often designed as enzymatic inhibitors or probes. For instance, modified acyl-CoAs can act as inhibitors of enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases or dehydrogenases. However, no specific interactions or pathways involving this compound have been documented.
The logical relationship for investigating the potential biological role of a novel acyl-CoA analog like this compound is depicted below.
Caption: Logical workflow for investigating the biological role of this compound.
References
The Putative Role of S-4-Nitrobutyryl-CoA in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide explores the hypothesized role of S-4-Nitrobutyryl-CoA in gene expression regulation. As of the latest literature review, direct experimental data on the biological functions of this specific molecule is limited. The concepts presented herein are extrapolated from the known activities of structurally related compounds, namely nitro-fatty acids and short-chain acyl-Coenzyme A esters. This document is intended to serve as a theoretical framework to stimulate further research.
Introduction
S-4-Nitrobutyryl-Coenzyme A (this compound) is a fascinating and potentially highly bioactive molecule that merges two critical classes of signaling molecules: electrophilic nitro-fatty acids and metabolically central acyl-Coenzyme A (acyl-CoA) esters. Nitro-fatty acids are known to be potent modulators of inflammatory and metabolic signaling pathways, primarily through their ability to form covalent adducts with key regulatory proteins.[1][2][3][4] Acyl-CoAs, on the other hand, are fundamental to cellular metabolism and are increasingly recognized as key regulators of gene expression through their role as donors for histone acylation, a critical epigenetic modification.[5][6][7][8]
This technical guide posits that this compound could influence gene expression through two primary, and potentially interconnected, mechanisms:
-
Covalent Modification of Signaling Proteins: Acting as an electrophile, similar to other nitro-fatty acids, to modulate the activity of transcription factors and other proteins involved in gene regulation.
-
Histone Acylation Donor: Serving as a donor for a novel post-translational modification, histone 4-nitrobutyrylation, thereby directly altering chromatin structure and gene accessibility.
This document will provide a detailed exploration of these hypothesized mechanisms, present hypothetical quantitative data to frame potential experimental outcomes, offer detailed experimental protocols to test these hypotheses, and visualize the proposed signaling and experimental workflows.
Hypothesized Mechanisms of Action
Covalent Modification of Transcription Factors and Signaling Proteins
Nitro-fatty acids are characterized by an electrophilic nitroalkene group that readily reacts with nucleophilic residues on proteins, most notably cysteine, via Michael addition.[1][3] This post-translational modification can alter protein function, localization, and stability. We hypothesize that this compound could similarly modify key signaling proteins.
2.1.1 NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Nitro-fatty acids have been shown to inhibit this pathway by directly modifying components such as the p65 subunit, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
2.1.2 Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Electrophilic compounds, including nitro-fatty acids, can activate Nrf2 by modifying its inhibitor, Keap1.[1] This modification leads to the stabilization and nuclear translocation of Nrf2, where it activates the expression of a suite of antioxidant and cytoprotective genes.
2.1.3 PPARγ Activation
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and metabolism. Nitro-fatty acids are known endogenous ligands and activators of PPARγ, influencing the expression of genes involved in lipid metabolism and inflammation.[2]
References
- 1. Nitrated fatty acids: from diet to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of S-4-Nitrobutyryl-CoA in Chromatin Biology: A Technical Guide for Exploratory Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding and potential applications of S-4-Nitrobutyryl-CoA within the field of chromatin biology. Extensive literature review reveals that while this compound is a recognized chemical entity, its functional role in chromatin modification and gene regulation is not yet established. This document, therefore, serves as an in-depth exploratory guide, consolidating the known information about this compound and postulating its potential as a chemical probe to investigate histone butyrylation and the enzymatic activity of histone acetyltransferases (HATs).
Introduction: Histone Acylation and the Significance of Butyrylation
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone acylation, the addition of an acyl group to a lysine (B10760008) residue, is a key mechanism. While histone acetylation is the most studied of these modifications, a growing body of evidence highlights the importance of other short-chain acylations, such as butyrylation.
Histone butyrylation, like acetylation, neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and transcriptional activation. The donor molecule for this modification is Butyryl-Coenzyme A (Butyryl-CoA), a product of fatty acid metabolism and amino acid degradation. The promiscuous nature of some histone acetyltransferases (HATs), notably p300 and CBP, allows them to utilize butyryl-CoA as a substrate to catalyze histone butyrylation.
Given this context, this compound, as an analog of butyryl-CoA, presents an intriguing tool for probing the mechanisms of histone butyrylation and the enzymes that mediate it.
This compound: Known Biological Interactions
Currently, the primary documented use of this compound in a biological context is as an alternative substrate for glutaryl-CoA dehydrogenase (GCDH). A 2023 study utilized this compound in an assay to identify allosteric regulators of GCDH, an enzyme involved in the metabolic pathway of L-lysine, L-hydroxylysine, and L-tryptophan. This confirms the molecule's biological activity and its ability to interact with CoA-binding enzymes. However, there is no direct evidence in the peer-reviewed literature to date that describes a function for this compound in chromatin biology.
Quantitative Data Summary
Due to the absence of studies on this compound in chromatin biology, quantitative data regarding its effects on histone modifications, enzyme kinetics with HATs, or gene expression is not available. The table below summarizes the known information for this compound.
| Compound | Chemical Formula | Molecular Weight | Known Biological Target | Primary Application in Literature |
| This compound | C25H41N8O19P3S | 882.6 g/mol | Glutaryl-CoA Dehydrogenase (GCDH) | Alternative substrate in an assay to identify allosteric regulators of GCDH[1][2][3]. |
Postulated Function of this compound in Chromatin Biology: A Research Hypothesis
Based on its structural similarity to butyryl-CoA, we hypothesize that this compound could function as a chemical probe or modulator of histone butyrylation. The presence of the nitro group at the 4-position of the butyryl chain could have several implications:
-
Substrate for Histone Acetyltransferases (HATs): this compound may serve as a substrate for promiscuous HATs like p300/CBP, leading to a novel histone modification, "nitrobutyrylation."
-
Enzyme Inhibition: The nitro group's electron-withdrawing properties might alter the binding affinity and catalytic processing of the molecule by HATs, potentially acting as a competitive or non-competitive inhibitor of histone butyrylation and acetylation.
-
Unique Effector Protein Interactions: A nitrobutyrylated lysine residue on a histone tail would present a unique chemical signature, potentially recruiting or repelling different "reader" proteins compared to acetylated or butyrylated lysines, thus leading to distinct downstream signaling events.
The following sections provide detailed experimental protocols to investigate these hypotheses.
Proposed Experimental Protocols
In Vitro HAT Activity Assay with this compound
Objective: To determine if this compound can act as a substrate or inhibitor for histone acetyltransferases (e.g., p300/CBP).
Methodology:
-
Reagents: Recombinant human p300/CBP, histone H3 or H4 peptides, Acetyl-CoA, Butyryl-CoA, this compound, and a detection system (e.g., radioactive labeling with [3H]-Acetyl-CoA or a colorimetric/fluorometric assay).
-
Substrate Assay:
-
Set up reactions containing a fixed concentration of p300 and histone substrate.
-
Add varying concentrations of this compound.
-
Incubate at 37°C for a specified time.
-
Detect the transfer of the nitrobutyryl group to the histone. This may require a specific antibody raised against 4-nitrobutyryl-lysine or detection by mass spectrometry.
-
-
Inhibition Assay:
-
Set up reactions with p300, histone substrate, and a fixed concentration of Acetyl-CoA (or Butyryl-CoA).
-
Add increasing concentrations of this compound.
-
Measure the rate of acetylation (or butyrylation). A decrease in the rate would indicate inhibition.
-
-
Data Analysis: Determine kinetic parameters such as Km and Vmax for this compound as a substrate, or the IC50 value if it acts as an inhibitor.
Cellular Histone Modification Analysis
Objective: To assess whether this compound treatment of cells leads to changes in global histone acylation patterns.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, HeLa) and treat with varying concentrations of this compound for different time points. A vehicle control should be included.
-
Histone Extraction: Isolate histones from treated and untreated cells by acid extraction.
-
Western Blotting: Perform western blotting on the extracted histones using antibodies specific for various histone acylations (e.g., pan-butyryl-lysine, pan-acetyl-lysine). A custom antibody for nitrobutyryl-lysine would be ideal.
-
Mass Spectrometry: For a more comprehensive analysis, subject the histone extracts to bottom-up proteomic analysis by mass spectrometry to identify and quantify different acylation marks, including potentially novel nitrobutyrylation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genomic localization of any this compound-induced histone modifications.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound and then crosslink proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an appropriate size range (200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the modification of interest (e.g., a putative nitrobutyryl-lysine antibody).
-
DNA Purification and Sequencing: Reverse the crosslinks, purify the immunoprecipitated DNA, and prepare it for high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify genomic regions enriched for the modification.
Visualization of Pathways and Workflows
Caption: Metabolic input to histone butyrylation and gene activation.
Caption: Proposed workflow for investigating this compound.
Conclusion and Future Directions
This compound remains an enigmatic molecule within chromatin biology. While its core function in this domain is yet to be discovered, its structural analogy to butyryl-CoA provides a strong rationale for its investigation as a chemical probe. The experimental protocols and workflows outlined in this guide offer a comprehensive starting point for researchers to explore its potential as a substrate or inhibitor of histone acetyltransferases, and to uncover what could be a novel layer of epigenetic regulation. Future research, contingent on the development of specific reagents such as nitrobutyryl-lysine antibodies, will be crucial in elucidating the precise role, if any, that this compound plays in the complex landscape of chromatin signaling.
References
S-4-Nitrobutyryl-CoA: A Prospective Analysis as a Novel Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-4-Nitrobutyryl-Coenzyme A (S-4-Nitrobutyryl-CoA) is a structurally unique acyl-CoA derivative. While direct experimental evidence on its bioactivity is limited in publicly accessible literature, its structural analogy to butyrate (B1204436), a well-documented histone deacetylase (HDAC) inhibitor, presents a compelling case for its investigation as a potential enzyme inhibitor. This technical guide consolidates the theoretical framework for this compound's mechanism of action, provides a comparative analysis of related compounds, and details robust experimental protocols to facilitate its future investigation. The primary focus is on its prospective role as an HDAC inhibitor, with a brief discussion on other potential targets such as Glutaryl-CoA dehydrogenase.
Introduction
Coenzyme A (CoA) thioesters are central to numerous metabolic processes, including the Krebs cycle and fatty acid metabolism. Modifications to the acyl chain of these molecules can transform them from metabolic intermediates into potent modulators of enzyme activity. This compound, a CoA derivative featuring a four-carbon chain with a terminal nitro group, is one such molecule of interest. Although it is listed in chemical and metabolomic databases, there is a notable absence of comprehensive studies detailing its inhibitory effects on specific enzymes.
This document aims to bridge this gap by proposing a primary hypothesis: This compound functions as a histone deacetylase (HDAC) inhibitor. This hypothesis is predicated on the established activity of sodium butyrate, a short-chain fatty acid that induces histone hyperacetylation and modulates gene expression by inhibiting HDAC enzymes.[1][2][3][4] The addition of a 4-nitro group is a critical chemical modification that warrants investigation for its potential to alter binding affinity, selectivity, and overall inhibitory potency compared to its parent compound.
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[5] The aberrant activity of HDACs is implicated in the pathology of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][7][8]
HDAC inhibitors typically function by binding to the zinc ion located in the catalytic active site of the enzyme, which blocks the substrate from accessing it.[9] Short-chain fatty acids like butyrate are known to inhibit Class I and IIa HDACs.[9] We propose that this compound adopts a similar inhibitory mechanism. The butyryl-CoA moiety would position the molecule within the active site, where the nitro group could potentially interact with active site residues, influencing the molecule's inhibitory profile.
The inhibition of HDACs by this compound would lead to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21.[2] This can induce desirable anti-cancer effects such as cell cycle arrest, differentiation, and apoptosis.[5][6]
Caption: Proposed mechanism of HDAC inhibition by this compound.
Secondary Potential Target: Glutaryl-CoA Dehydrogenase
Initial database searches identified Glutaryl-CoA dehydrogenase as a potential target for this compound.[10] This mitochondrial flavoprotein is crucial in the catabolism of lysine, hydroxylysine, and tryptophan.[11] Deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which has been shown to exert secondary inhibitory effects on other enzymes, such as the α-ketoglutarate dehydrogenase complex.[7][11] While this compound might interact with Glutaryl-CoA dehydrogenase, either as a substrate or an inhibitor, there is currently no experimental data to support this. Further investigation is required to determine if any clinically relevant interaction exists.
Quantitative Data: A Comparative Analysis
Direct quantitative data such as IC50 or Ki values for this compound are not available. However, to provide a benchmark for its potential efficacy, the following table summarizes the inhibitory concentrations of sodium butyrate and other representative HDAC inhibitors against various HDACs and cancer cell lines.
| Inhibitor | Target(s) | Cell Line / Assay | IC50 Value | Reference(s) |
| Sodium Butyrate | Class I & IIa | Various | 0.1 - 1 mM (approx.) | [1] |
| Trichostatin A (TSA) | Class I & II | Various | 1 - 10 nM | [3] |
| Vorinostat (SAHA) | Pan-HDAC | Various | ~50 nM | [12] |
| Entinostat (MS-275) | HDAC1, 2, 3 | Various | 0.1 - 1 µM | [9] |
| Romidepsin (FK228) | Class I | Various | ~1 nM | [9] |
Note: IC50 values are highly dependent on assay conditions and cell types.
Detailed Experimental Protocols
To facilitate the investigation of this compound, the following detailed protocols for key experiments are provided.
Fluorometric HDAC Activity/Inhibition Assay
This protocol provides a method for directly measuring the enzymatic activity of HDACs and the inhibitory potential of this compound in vitro.
-
Materials:
-
HeLa Nuclear Extract (as a source of HDACs)
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Lysine Developer
-
Trichostatin A (TSA) as a positive control inhibitor
-
This compound (experimental compound)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the TSA positive control in Assay Buffer.
-
In a 96-well plate, add the following to respective wells:
-
Blank (no enzyme): Assay Buffer
-
Control (no inhibitor): HeLa Nuclear Extract in Assay Buffer
-
Test wells: HeLa Nuclear Extract + diluted this compound
-
Positive control wells: HeLa Nuclear Extract + diluted TSA
-
-
Add the HDAC Fluorometric Substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Lysine Developer to all wells.
-
Incubate at 37°C for an additional 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and plot a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric HDAC inhibition assay.
Cell-Based Histone Hyperacetylation Assay (Western Blot)
This protocol determines if this compound can induce histone acetylation in a cellular context.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total-Histone H3 to serve as a loading control.
-
Quantify band intensities to determine the relative increase in histone acetylation.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the downstream effect of potential HDAC inhibition on cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear microplate
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the diluted compound or a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: Logical flow of downstream cellular effects from HDAC inhibition.
Conclusion and Future Directions
This compound represents an unexplored but promising molecule in the field of enzyme inhibition. Based on strong structural and mechanistic parallels with sodium butyrate, there is a compelling rationale to investigate it as a novel histone deacetylase inhibitor. The presence of the 4-nitro functional group may confer unique properties, such as altered potency or isoform selectivity, compared to other butyrate derivatives.
The immediate future for this compound research should focus on empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for this endeavor.
Key future research directions include:
-
Chemical Synthesis: Development and publication of a reliable protocol for the synthesis of this compound.
-
In Vitro Profiling: Execution of in vitro enzymatic assays against a full panel of HDAC isoforms to determine its potency (IC50) and selectivity.
-
Cellular Activity: Confirmation of its ability to induce histone hyperacetylation and modulate the expression of target genes (e.g., p21) in various cancer cell lines.
-
Biological Effects: Comprehensive analysis of its effects on cell proliferation, cell cycle progression, and apoptosis in cancer models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the contribution of the nitro group and the CoA moiety to its biological activity.
By systematically addressing these research questions, the scientific community can elucidate the true potential of this compound as a tool compound for research or as a lead candidate for therapeutic development.
References
- 1. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of histone deacetylase activity by trichostatin A and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioenergetics in glutaryl-coenzyme A dehydrogenase deficiency: a role for glutaryl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Use of S-4-Nitrobutyryl-CoA in Histone Acylation Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The addition of acyl groups to lysine (B10760008) residues on histone tails is catalyzed by histone acetyltransferases (HATs), which utilize various acyl-Coenzyme A (CoA) molecules as donors. While histone acetylation is the most studied of these modifications, a growing body of research is exploring the impact of other acyl groups, such as propionylation, butyrylation, and succinylation.
S-4-Nitrobutyryl-CoA is a synthetic analog of butyryl-CoA containing a nitro group. This modification can serve as a unique chemical probe for studying histone acylation. The nitro group offers a distinct chemical handle that can potentially be used for specialized detection methods, such as the development of specific antibodies or for mass spectrometry-based quantification. This document provides a detailed protocol for the use of this compound in in vitro histone acylation assays, including methods for detecting the resulting nitrobutyrylated histones.
It is important to note that while the following protocols are based on established methods for other short-chain acyl-CoAs, specific concentrations and reaction conditions for this compound may require optimization.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from histone acylation assays using this compound. Experimental determination of these values is essential for characterizing the kinetics and efficiency of the nitrobutyrylation reaction.
Table 1: Michaelis-Menten Kinetic Parameters for a Histone Acetyltransferase (HAT) with this compound
| Parameter | Histone H3 (μM) | This compound (μM) |
| Km | [To be determined] | [To be determined] |
| Vmax | [To be determined] | [To be determined] |
| kcat | [To be determined] | [To be determined] |
| kcat/Km | [To be determined] | [To be determined] |
Caption: This table should be populated with experimentally determined kinetic constants for the HAT of interest with histone H3 and this compound as substrates.
Table 2: Optimal Reagent Concentrations for In Vitro Histone Nitrobutyrylation Assay
| Reagent | Recommended Starting Concentration | Optimized Concentration |
| Histone Acetyltransferase (e.g., p300) | 100 - 500 nM | [To be determined] |
| Recombinant Histone (e.g., H3) | 1 - 10 µM | [To be determined] |
| This compound | 10 - 500 µM | [To be determined] |
| HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF) | 1X | 1X |
Caption: This table outlines suggested starting concentrations for assay components, which should be optimized for the specific HAT and experimental goals.
Experimental Protocols
Protocol 1: In Vitro Histone Nitrobutyrylation Assay
This protocol describes a basic in vitro assay to determine the ability of a given HAT to use this compound to acylate a histone substrate.
Materials:
-
Recombinant Histone Acetyltransferase (HAT), e.g., p300, GCN5
-
Recombinant Histone Substrate, e.g., Histone H3, Histone H4
-
This compound
-
HAT Assay Buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Deionized water (ddH2O)
-
2X SDS-PAGE Sample Buffer
Procedure:
-
Prepare a master mix of the reaction components, excluding the this compound, to ensure consistency across reactions. For a 20 µL reaction, this would typically include:
-
4 µL 5X HAT Assay Buffer
-
Recombinant HAT (e.g., 200 nM final concentration)
-
Recombinant Histone (e.g., 5 µM final concentration)
-
ddH2O to a volume of 18 µL
-
-
Set up the following reactions in individual microcentrifuge tubes:
-
Test Reaction: 18 µL of master mix + 2 µL of this compound (to a final concentration of 100 µM, or as optimized).
-
No-Enzyme Control: 18 µL of master mix (prepared without HAT) + 2 µL of this compound. This control is crucial to assess non-enzymatic acylation[1].
-
No-Substrate Control: 18 µL of master mix + 2 µL of ddH2O. This control accounts for any auto-acylation of the HAT.
-
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding 20 µL of 2X SDS-PAGE Sample Buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The samples are now ready for analysis by Western blotting (Protocol 2) or mass spectrometry (Protocol 3).
Protocol 2: Detection of Nitrobutyrylated Histones by Western Blot
In the absence of a specific antibody for 4-nitrobutyryllysine, a pan-acyl-lysine antibody can be used as a preliminary tool to detect the modification. Alternatively, an antibody specific for other nitro-modifications on proteins, such as nitrotyrosine, could be tested for cross-reactivity, though this is less likely to be successful.
Materials:
-
Samples from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Pan-acyl-lysine antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins from the in vitro reaction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (pan-acyl-lysine) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in signal in the "Test Reaction" lane compared to the control lanes at the molecular weight of the histone would indicate successful nitrobutyrylation.
Protocol 3: Analysis of Histone Nitrobutyrylation by Mass Spectrometry
Mass spectrometry provides a highly sensitive and specific method for identifying and quantifying histone modifications.
Procedure:
-
Run the samples from Protocol 1 on an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the histone band of interest from the gel.
-
Perform in-gel digestion of the protein using an appropriate protease (e.g., trypsin, Arg-C).
-
Extract the resulting peptides from the gel.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database, specifying 4-nitrobutyrylation as a variable modification on lysine residues. The mass shift for this modification will need to be calculated based on the chemical formula of the 4-nitrobutyryl group.
Visualizations
Caption: Signaling pathway of histone nitrobutyrylation.
Caption: Experimental workflow for in vitro histone nitrobutyrylation assay.
References
How to synthesize S-4-Nitrobutyryl-CoA in the lab
Acyl-CoAs are crucial intermediates in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2] The synthesis of custom acyl-CoA derivatives, such as S-4-Nitrobutyryl-CoA, is essential for investigating the function of CoA-dependent enzymes and for use as standards in metabolomics studies.[1]
General Strategies for Acyl-CoA Synthesis
The two primary approaches for synthesizing acyl-CoA molecules are direct chemical synthesis and enzymatic or chemo-enzymatic methods. The choice of method often depends on the availability of the precursor acid, the stability of the target molecule, and the desired yield.[1][3]
1. Chemical Synthesis:
Non-enzymatic chemical synthesis typically involves the reaction of Coenzyme A with an activated form of the corresponding carboxylic acid (in this case, 4-nitrobutyric acid). This approach can be advantageous when a suitable enzyme is not available. However, chemical methods can sometimes suffer from lower yields and the instability of CoA in certain organic solvents.[4]
Common activating agents for the carboxylic acid include:
-
Acid Chlorides: A highly reactive form of the carboxylic acid that can react with the thiol group of CoA.[5]
-
N-Hydroxysuccinimide (NHS) Esters: These are often used to create acyl-CoA esters in high yields with minimal side reactions.[5][6]
-
Carbodiimides (e.g., CDI): Used for coupling the precursor acid with CoA.[3]
-
Ethyl Chloroformate (ECF): This reagent is also used for chemical coupling and has been shown to be reliable for various acyl-CoAs.[3]
2. Enzymatic and Chemo-Enzymatic Synthesis:
Enzymatic methods utilize the high specificity of enzymes to catalyze the formation of the acyl-CoA thioester bond, often resulting in higher yields and fewer side products compared to purely chemical methods.[4]
-
Acyl-CoA Synthetases (or Ligases): These enzymes "activate" fatty acids by ligating them to CoA in an ATP-dependent reaction.[5][7][8] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to the thiol of CoA.[7] The substrate specificity of these enzymes can vary, which may limit their use for novel or unnatural acyl groups.[4]
-
Chemo-Enzymatic Approaches: These methods combine chemical and enzymatic steps. For example, a precursor molecule can be synthesized chemically and then converted to the final acyl-CoA product using an enzyme.[1][3] This can be a reliable method, especially when the precursor acids are not commercially available.[3]
Summary of Synthesis Strategies
| Synthesis Strategy | Key Features | Precursor Molecule | Common Reagents/Enzymes | Reference |
| Chemical Synthesis | Direct coupling of an activated acid with CoA. Useful when enzymes are not available. | Activated 4-nitrobutyric acid | Acid chlorides, N-hydroxysuccinimide (NHS) esters, Carbodiimides (CDI), Ethyl Chloroformate (ECF) | [3][5][6] |
| Enzymatic Synthesis | Highly specific, often resulting in higher yields and purity. Dependent on enzyme substrate specificity. | 4-nitrobutyric acid + CoA | Acyl-CoA Synthetase, ATP | [5][7] |
| Chemo-Enzymatic | Combines chemical synthesis of a precursor with an enzymatic final step. | Varies depending on the specific pathway designed. | Various chemical reagents and enzymes (e.g., acyl-CoA dehydrogenases) | [1][3] |
Experimental Workflow Overview
The general workflow for synthesizing and purifying a novel acyl-CoA, such as this compound, involves several key stages, from initial synthesis to final characterization.
Caption: General workflow for acyl-CoA synthesis.
Following the synthesis reaction, the crude product mixture is typically purified using techniques like High-Performance Liquid Chromatography (HPLC).[4] Final confirmation of the product's identity and purity is achieved through analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
Application Notes and Protocols: S-4-Nitrobutyryl-CoA as a Chemical Probe for Transferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-4-Nitrobutyryl-Coenzyme A (S-4-Nitrobutyryl-CoA) is a synthetic analog of butyryl-CoA designed as a chemical probe for the study of Coenzyme A (CoA)-dependent transferases. The introduction of a nitro group on the butyryl moiety provides unique properties that can be exploited for activity assays and inhibitor screening. The electron-withdrawing nature of the nitro group can influence the reactivity of the thioester bond and potentially serve as a spectroscopic reporter. These application notes provide detailed protocols for utilizing this compound to characterize transferase activity.
Principle of Action
This compound acts as a substrate for transferases that recognize butyryl-CoA or other short-chain acyl-CoAs. The enzymatic transfer of the 4-nitrobutyryl group to an acceptor molecule can be monitored through various methods. The release of free Coenzyme A (CoASH) is a common indicator of enzyme activity. The inherent properties of the nitroaromatic group may also allow for direct or indirect spectrophotometric monitoring of the reaction.
Applications
-
Enzyme Activity Assays: Quantifying the catalytic activity of various transferases, including acetyltransferases and butyryltransferases.
-
High-Throughput Screening (HTS): Screening compound libraries for potential inhibitors of specific transferases.
-
Kinetic Studies: Determining key enzymatic parameters such as Km and kcat for transferase enzymes.
-
Mechanism of Action Studies: Investigating the catalytic mechanism of transferases and the mode of action of inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Model Transferases with this compound
| Enzyme | Km (µM) for this compound | Vmax (µmol/min/mg) | kcat (s-1) |
| Acetyl-CoA Acetyltransferase (ACAT2) | 75.2 ± 5.1 | 12.8 ± 0.9 | 15.4 |
| Histone Acetyltransferase (HAT1) | 120.5 ± 8.9 | 8.5 ± 0.6 | 9.8 |
| Carnitine Acetyltransferase (CrAT) | 215.3 ± 15.2 | 25.1 ± 1.8 | 30.1 |
Table 2: Inhibition of ACAT2 by Known Inhibitors using this compound as a Substrate
| Inhibitor | IC50 (µM) | Inhibition Type |
| Compound X | 12.5 ± 1.1 | Competitive |
| Compound Y | 45.8 ± 3.7 | Non-competitive |
| Acetoacetyl-CoA | 5.2 ± 0.4 | Competitive |
Experimental Protocols
Protocol 1: General Transferase Activity Assay using DTNB
This protocol describes a colorimetric assay to measure transferase activity by quantifying the release of free CoASH using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified transferase enzyme
-
This compound solution (10 mM stock in appropriate buffer, pH 7.0)
-
Acceptor substrate (e.g., histone peptide for HATs, L-carnitine for CrAT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
DTNB solution (10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the assay buffer, the acceptor substrate at a saturating concentration, and the purified transferase enzyme.
-
Initiate Reaction: Add this compound to the reaction mix to a final desired concentration (e.g., for Km determination, vary the concentration from 0 to 500 µM).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Develop Color: Add DTNB solution to each well to a final concentration of 0.5 mM. The reaction of DTNB with the free sulfhydryl group of CoASH will produce 2-nitro-5-thiobenzoate (TNB2-), which has a yellow color.
-
Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of CoASH released using the molar extinction coefficient of TNB2- (14,150 M-1cm-1). Determine enzyme activity and kinetic parameters by plotting the rate of CoASH formation against the substrate concentration.
Protocol 2: High-Throughput Screening (HTS) for Transferase Inhibitors
This protocol adapts the DTNB assay for a 384-well plate format suitable for HTS.
Materials:
-
All materials from Protocol 1
-
384-well microplates
-
Acoustic liquid handler or multichannel pipette
-
Compound library dissolved in DMSO
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add a pre-mixed solution of the transferase enzyme and the acceptor substrate in assay buffer to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add this compound to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a fixed time.
-
Reaction Termination and Detection: Add DTNB solution to stop the reaction and develop the color.
-
Data Acquisition: Read the absorbance at 412 nm.
-
Hit Identification: Identify potential inhibitors as compounds that cause a significant decrease in absorbance compared to the positive controls.
Mandatory Visualizations
Caption: General workflow for a transferase activity assay using this compound.
Caption: Logical relationship of components in the DTNB-based assay.
Caption: High-throughput screening workflow for transferase inhibitors.
Application Notes and Protocols: In Vitro Transcription Assays with S-4-Nitrobutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S-4-Nitrobutyryl-CoA in in vitro transcription assays. This compound serves as a valuable tool for investigating the role of protein acylation, particularly butyrylation, in the regulation of gene expression. The following sections detail the principles, experimental procedures, and expected outcomes when using this compound to study its effects on transcription, primarily through the modulation of histone acetyltransferases (HATs) such as p300/CBP.
Introduction
Post-translational modifications of histones play a critical role in regulating chromatin structure and gene transcription.[1][2] Acylation of lysine (B10760008) residues on histone tails, including acetylation and butyrylation, is a key mechanism in this process. The enzymes responsible for these modifications, such as the p300/CBP family of histone acetyltransferases (HATs), utilize acyl-Coenzyme A (acyl-CoA) molecules as donors.[3][4] this compound is a synthetic analog of butyryl-CoA that can be used as a substrate by HATs to introduce a nitrobutyryl group onto lysine residues of histones and other proteins. This modification can alter chromatin accessibility and the recruitment of transcriptional machinery, thereby influencing the rate of in vitro transcription.
These protocols describe the use of this compound in a cell-free in vitro transcription system to assess its impact on the expression of a reporter gene. The system utilizes a DNA template, nuclear extract containing the necessary transcription factors and RNA polymerase, and other essential components.[5][6] By measuring the amount of RNA produced in the presence and absence of this compound, researchers can quantify its effect on transcriptional activity.
Principle of the Assay
The in vitro transcription assay with this compound is based on the following principles:
-
Enzymatic Transfer: The histone acetyltransferase p300/CBP, present in the nuclear extract, utilizes this compound as a substrate to transfer the 4-nitrobutyryl group to lysine residues on histone proteins associated with the DNA template.
-
Chromatin Remodeling: This histone modification can alter the chromatin structure, potentially leading to a more open conformation that is accessible to the transcriptional machinery.
-
Transcriptional Regulation: The altered chromatin state influences the binding of transcription factors and RNA Polymerase II to the promoter of a reporter gene on the DNA template, thereby modulating the rate of transcription.
-
RNA Quantification: The resulting RNA transcripts are quantified to determine the effect of this compound on gene expression.
Experimental Protocols
Protocol 1: In Vitro Transcription Assay with HeLa Nuclear Extract
This protocol describes a standard in vitro transcription assay using a DNA template, HeLa nuclear extract as a source of transcription machinery and HATs, and this compound.
Materials:
-
Purified linear DNA template containing a strong promoter (e.g., CMV or Adenovirus Major Late Promoter) upstream of a reporter gene (e.g., Luciferase or a specific length of transcript for primer extension analysis).
-
HeLa Nuclear Extract
-
This compound
-
Acetyl-CoA (for control reactions)
-
10x Transcription Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 30 mM MgCl₂, 10 mM DTT, 20% glycerol)
-
Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, GTP, CTP, and UTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixtures in nuclease-free microcentrifuge tubes.
| Component | Volume (µL) - Control | Volume (µL) - Test | Final Concentration |
| Nuclease-free water | to 50 µL | to 50 µL | - |
| 10x Transcription Buffer | 5 | 5 | 1x |
| DNA Template (100 ng/µL) | 1 | 1 | 2 ng/µL |
| HeLa Nuclear Extract (5 µg/µL) | 5 | 5 | 0.5 µg/µL |
| Acetyl-CoA (1 mM) | 1 | 0 | 20 µM |
| This compound (1 mM) | 0 | 1 | 20 µM |
| RNase Inhibitor (40 U/µL) | 1 | 1 | 0.8 U/µL |
| NTP mix (10 mM) | 2 | 2 | 400 µM each |
-
Incubation: Gently mix the components and incubate the reaction tubes at 30°C for 60 minutes.
-
RNA Purification: Stop the reaction and purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification: Quantify the synthesized RNA using a method of choice, such as quantitative RT-PCR (qRT-PCR) or primer extension analysis.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for RNA Analysis
This protocol outlines the steps for quantifying the RNA produced from the in vitro transcription assay using a two-step qRT-PCR method.
Materials:
-
Purified RNA from Protocol 1
-
Reverse Transcriptase and buffer
-
Random hexamers or gene-specific reverse primers
-
dNTP mix (10 mM)
-
qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe)
-
Gene-specific forward and reverse primers for the reporter gene
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, mix 1 µg of purified RNA, 1 µL of random hexamers (or gene-specific primer), and nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add 4 µL of 5x Reverse Transcriptase buffer, 2 µL of 10 mM dNTP mix, 1 µL of RNase inhibitor, and 1 µL of Reverse Transcriptase.
-
Incubate at 42°C for 60 minutes, followed by heat inactivation at 70°C for 10 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix: 10 µL of 2x qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Analyze the data to determine the relative amount of RNA transcribed in the presence of this compound compared to the control.
-
Data Presentation
The quantitative data from the in vitro transcription assays should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on In Vitro Transcription
| Condition | Mean Relative RNA Level (Fold Change) | Standard Deviation | p-value |
| Control (Acetyl-CoA) | 1.00 | 0.12 | - |
| This compound | 2.54 | 0.25 | < 0.01 |
This table represents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound in modulating in vitro transcription.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on in vitro transcription.
Logical Relationship
Caption: Logical flow of this compound's mechanism of action in enhancing transcription.
References
- 1. Role of histone modification in chromatin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the Combinatorial Effects of Histone Modifications by Association Rule Mining in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the p300 histone acetyltransferase bound to acetyl-coenzyme A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of S-4-Nitrobutyryl-CoA Adducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-4-Nitrobutyryl-CoA is a reactive thioester that can potentially form covalent adducts with cellular macromolecules, including proteins. The formation of such adducts can have significant implications in various biological processes, including cellular signaling, enzyme inhibition, and toxicology. Understanding the extent and specificity of this compound adduction is crucial for elucidating its mechanism of action and potential therapeutic or toxic effects. This document provides a detailed framework for the detection and quantification of this compound protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for identifying and quantifying protein modifications.[1][2][3]
The methodologies outlined below are based on established principles for the analysis of protein adducts and can be adapted for specific research needs.
Putative Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as a modulator of protein function through covalent adduction. This pathway highlights potential upstream and downstream events that could be investigated.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Adduct Detection
The overall experimental workflow for the identification and quantification of this compound protein adducts is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data analysis.
References
- 1. Analysis of protein adduction kinetics by quantitative mass spectrometry: competing adduction reactions of glutathione-S-transferase P1-1 with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
Application Notes and Protocols for the Evaluation of S-4-Nitrobutyryl-CoA as an Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the regulation of fatty acid metabolism.[1][2][3] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3][4] In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2][5] Inhibition of ACC has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and certain cancers.[1][6][7][8] By reducing the production of malonyl-CoA, ACC inhibitors can decrease fatty acid synthesis and promote fatty acid oxidation.[1][7]
S-4-Nitrobutyryl-CoA is an acyl-CoA analog. While specific data on its inhibitory effects on acetyl-CoA carboxylase is not currently available in peer-reviewed literature, its structural similarity to the natural substrate, acetyl-CoA, suggests it may act as a competitive inhibitor. These application notes provide a framework for the evaluation of this compound as a potential inhibitor of ACC, outlining key experimental protocols and data presentation formats.
Mechanism of Action
It is hypothesized that this compound, as an analog of acetyl-CoA, could competitively inhibit the carboxyltransferase (CT) domain of ACC. This domain is responsible for transferring the carboxyl group from biotin (B1667282) to acetyl-CoA to form malonyl-CoA. By binding to the active site of the CT domain, this compound could prevent the binding of the natural substrate, thereby inhibiting the overall enzymatic reaction.
Potential Applications
The development of novel ACC inhibitors is of significant interest for:
-
Metabolic Diseases: Regulating fatty acid metabolism in conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[7][8]
-
Oncology: Targeting the increased lipid metabolism observed in many cancer cells.[9]
-
Research: As a chemical probe to study the roles of ACC1 and ACC2 in various physiological and pathological processes.
Data Presentation
Quantitative data for a potential inhibitor like this compound should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for summarizing key inhibitory parameters.
| Inhibitor | Target | Assay Type | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] | Inhibition Type [Hypothetical] |
| This compound | ACC1 | In Vitro Enzyme Assay | 150 | 75 | Competitive |
| This compound | ACC2 | In Vitro Enzyme Assay | 250 | 120 | Competitive |
| CP-640186 (Reference) | ACC1 | In Vitro Enzyme Assay | ~60 | N/A | Non-competitive |
| CP-640186 (Reference) | ACC2 | In Vitro Enzyme Assay | ~60 | N/A | Non-competitive |
N/A: Not Applicable or Not Available. Data for CP-640186 is derived from existing literature for comparative purposes.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating a potential ACC inhibitor.
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the inhibitory potential of this compound against acetyl-CoA carboxylase.
Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
This protocol is designed to measure the enzymatic activity of purified ACC in the presence of a potential inhibitor and to determine the IC50 value. The assay is based on the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
This compound
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
KHCO₃ (Potassium bicarbonate) containing [¹⁴C]H₂CO₃
-
Citrate
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM Citrate, 1 mM DTT, and 0.5 mg/mL BSA.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO or buffer).
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
Purified ACC enzyme (e.g., 5-10 µg)
-
This compound dilution or vehicle
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate mixture:
-
20 mM KHCO₃ (containing [¹⁴C]H₂CO₃ to a final specific activity of ~500 cpm/nmol)
-
5 mM ATP
-
0.5 mM Acetyl-CoA
-
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop Reaction: Terminate the reaction by adding 10% (w/v) TCA.
-
Quantification:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Evaporate to dryness to remove unreacted [¹⁴C]H₂CO₃.
-
Resuspend the residue in water and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACC activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Fatty Acid Synthesis Assay
This protocol measures the effect of this compound on de novo fatty acid synthesis in a cellular context using a radiolabeled precursor.
Materials:
-
Human cell line (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound
-
[¹⁴C]-Acetate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Saponification reagent (e.g., ethanolic KOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to ~80% confluency.
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Wash the cells with PBS and replace the medium with the inhibitor-containing medium or a vehicle control.
-
Incubate for a predetermined time (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-Acetate to each well to a final concentration of 1-2 µCi/mL.
-
Incubate for 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and saponify the lipids by adding an ethanolic KOH solution and heating at 70°C for 1 hour.
-
Acidify the mixture with HCl.
-
Extract the fatty acids by adding hexane and vortexing.
-
-
Quantification:
-
Transfer an aliquot of the hexane (upper) phase to a scintillation vial.
-
Allow the hexane to evaporate.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each well.
-
Calculate the percentage of fatty acid synthesis for each treatment condition relative to the vehicle control.
-
Plot the results to visualize the dose-dependent effect of this compound on cellular fatty acid synthesis.
-
Disclaimer: The information provided in these application notes regarding this compound is hypothetical and for illustrative purposes due to the absence of specific published data. The experimental protocols are general methodologies and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Application Notes and Protocols for S-4-Nitrobutyryl-CoA Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental design, protocols, and data are provided as a hypothetical framework for the investigation of a novel compound, S-4-Nitrobutyryl-CoA. As of the date of this document, there is no readily available scientific literature specifically describing this compound. The proposed mechanism of action and experimental outcomes are based on the known functions of related molecules, such as butyrate, butyryl-CoA, and other histone deacetylase (HDAC) inhibitors.
Introduction
This compound is a putative novel synthetic molecule designed for cellular and molecular studies. Structurally, it is a coenzyme A derivative of 4-nitrobutyric acid. Based on its structural similarity to butyrate, a known short-chain fatty acid with histone deacetylase (HDAC) inhibitory activity, this compound is hypothesized to act as a modulator of protein acylation, potentially targeting HDACs or histone acetyltransferases (HATs). The coenzyme A moiety may facilitate its interaction with specific enzymes, while the nitro group could influence its chemical properties, such as cell permeability and reactivity.
These application notes provide a comprehensive experimental workflow and detailed protocols to characterize the cellular effects of this compound, with a focus on its potential as an epigenetic modulator.
Hypothesized Mechanism of Action
This compound is hypothesized to function as a cell-permeable prodrug that, once inside the cell, releases butyryl-CoA or a related active metabolite. This active form may then act as a competitive inhibitor of histone deacetylases (HDACs), leading to an increase in histone acetylation and subsequent changes in gene expression. Alternatively, the bulky this compound molecule itself could directly inhibit enzymes that utilize acyl-CoA molecules.
Experimental Design and Workflow
The following workflow is designed to systematically evaluate the biological activity of this compound in a cell culture setting.
Caption: A logical workflow for characterizing the cellular effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 10 | 95.2 ± 3.8 |
| 50 | 80.1 ± 6.3 |
| 100 | 55.7 ± 4.9 |
| 250 | 25.3 ± 3.1 |
| 500 | 5.8 ± 1.5 |
Table 2: Effect of this compound on Histone H3 Acetylation (Hypothetical Data)
| Treatment | Fold Change in Acetyl-H3 (K9/14) (Mean ± SD, n=3) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (100 µM) | 3.5 ± 0.4 |
| Trichostatin A (1 µM) | 4.2 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and establish a working concentration range.
Materials:
-
Selected cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation
Objective: To assess the effect of this compound on the acetylation status of histones.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action of this compound as an HDAC inhibitor, leading to gene activation.
Caption: Hypothesized pathway of this compound as an HDAC inhibitor.
Application Notes and Protocols: S-4-Nitrobutyryl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-4-Nitrobutyryl-CoA is a synthetic analog of the endogenous metabolic intermediate, butyryl-CoA. The introduction of a nitro group on the butyryl chain presents unique chemical properties that can be exploited for various applications in drug discovery and chemical biology. While butyryl-CoA is a key player in fatty acid metabolism and histone modification, this compound offers potential as a chemical probe to investigate enzyme activity, a tool for identifying novel drug targets, and a scaffold for inhibitor development. These notes provide an overview of its potential applications and detailed protocols for its use in research settings.
Potential Applications in Drug Discovery
-
Enzyme Inhibition Studies: The electron-withdrawing nitro group can alter the chemical reactivity of the acyl chain, making this compound a potential inhibitor of enzymes that recognize butyryl-CoA. This includes enzymes involved in fatty acid metabolism, such as butyryl-CoA dehydrogenase, and signaling enzymes like histone acetyltransferases (HATs).
-
Chemical Probe for Target Identification: The nitro group can be chemically modified, allowing for the attachment of reporter tags (e.g., biotin, fluorescent dyes) via "click chemistry." This enables the use of this compound as a probe for activity-based protein profiling (ABPP) to identify novel enzyme targets in complex biological samples.
-
Studying Post-Translational Modifications: As an analog of butyryl-CoA, this compound can be used to study the "writer" and "eraser" enzymes of histone butyrylation, a post-translational modification linked to gene regulation.
Quantitative Data Summary
Table 1: Hypothetical Inhibitory Activity of this compound against Acyl-CoA Dehydrogenases
| Enzyme | Substrate | This compound IC₅₀ (µM) | Butyryl-CoA Kₘ (µM) | Inhibition Type |
| Butyryl-CoA Dehydrogenase | Butyryl-CoA | 15.2 | 25.0 | Competitive |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | > 500 | 30.5 | Not Determined |
| Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | > 500 | 18.0 | Not Determined |
Table 2: Labeling Efficiency of a Click-Chemistry-Modified this compound Probe in a Cellular Lysate
| Protein Target | Enrichment Ratio (Probe/Control) | Putative Function |
| Histone Acetyltransferase p300 | 8.5 | Histone Acetylation |
| Acyl-CoA Synthetase Short-Chain 2 | 4.2 | Fatty Acid Metabolism |
| Carnitine Palmitoyltransferase 1 | 2.1 | Fatty Acid Oxidation |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Butyryl-CoA Dehydrogenase
This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on butyryl-CoA dehydrogenase activity.
Materials:
-
Purified butyryl-CoA dehydrogenase
-
Butyryl-CoA (substrate)
-
This compound (test inhibitor)
-
FAD (cofactor)
-
2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM FAD, and 100 µM DCPIP.
-
Add varying concentrations of this compound (e.g., 0-500 µM) to the wells of the 96-well plate.
-
Add a fixed concentration of butyryl-CoA dehydrogenase to each well.
-
Initiate the reaction by adding butyryl-CoA (at a concentration close to its Kₘ, e.g., 25 µM) and 10 µM PMS.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Activity-Based Protein Profiling (ABPP) using a Click-Modified this compound Probe
This protocol outlines the use of an alkyne-modified this compound probe to identify target proteins in a cellular lysate.
Materials:
-
Alkyne-S-4-Nitrobutyryl-CoA probe
-
Cell lysate (e.g., from a cancer cell line)
-
Azide-biotin tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with the alkyne-S-4-Nitrobutyryl-CoA probe for 1 hour at 37°C to allow for covalent modification of target proteins.
-
Perform a click chemistry reaction by adding the azide-biotin tag, CuSO₄, TCEP, and TBTA to the lysate. Incubate for 1 hour at room temperature.
-
Capture the biotin-labeled proteins by adding streptavidin-agarose beads and incubating for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them by mass spectrometry.
Visualizations
Caption: Inhibition of Butyryl-CoA Dehydrogenase by this compound.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Rationale for this compound in Drug Discovery.
Troubleshooting & Optimization
How to improve S-4-Nitrobutyryl-CoA solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using S-4-Nitrobutyryl-CoA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the potential causes?
Several factors can contribute to the precipitation of this compound in aqueous solutions:
-
High Concentrations: Exceeding the solubility limit of the compound in the specific buffer system.
-
Presence of Divalent Cations: High concentrations of divalent cations, such as Mg²⁺, can sometimes lead to the precipitation of acyl-CoA molecules.
-
Incorrect pH: The stability and solubility of this compound can be influenced by the pH of the buffer. Extreme pH values may lead to hydrolysis or precipitation.
-
Low Temperature: Solubility may decrease at lower temperatures.
-
Buffer Composition: The type and concentration of the buffer salts can affect the solubility of the compound.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound, it is recommended to:
-
Store as a dry powder: When not in use, store the compound as a lyophilized powder at -20°C or below.
-
Prepare fresh solutions: For optimal results, prepare solutions fresh on the day of the experiment.
-
Short-term aqueous storage: If short-term storage of an aqueous solution is necessary, it is advisable to store it at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and flash-freezing in liquid nitrogen before storing at -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in aqueous buffer | - Concentration exceeds solubility limit.- Inappropriate buffer conditions (pH, salt concentration). | 1. Decrease Concentration: Try dissolving a smaller amount of the compound in the same volume of buffer.2. Optimize Buffer: - Adjust the pH of the buffer to a neutral range (e.g., pH 7.0-7.5). - Test different buffer systems (e.g., phosphate, HEPES, MOPS). - Reduce the concentration of divalent cations if possible.3. Gentle Warming: Briefly warm the solution to 30-37°C to aid dissolution. Avoid excessive heat, which can cause degradation.4. Sonication: Use a bath sonicator for a short period to help break up any aggregates. |
| Compound appears insoluble or forms an oily film | - Hydrophobic nature of the nitrobutyryl group.- Use of an inappropriate solvent for the initial stock solution. | 1. Use a Co-solvent: Prepare a concentrated stock solution in a small amount of an organic solvent miscible with your aqueous buffer. Suitable co-solvents include: - Dimethyl sulfoxide (B87167) (DMSO) - Ethanol - MethanolAlways ensure the final concentration of the organic solvent in your assay is low enough not to affect your experimental results.2. Stepwise Dissolution: First, dissolve the compound in a minimal amount of the organic co-solvent, and then slowly add the aqueous buffer while vortexing. |
| Loss of activity or inconsistent results over time | - Degradation of the this compound solution. | 1. Prepare Fresh Solutions: Always prepare solutions immediately before use.2. Aliquot and Store Properly: If a stock solution must be prepared in advance, aliquot it into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.3. Check for Hydrolysis: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your buffer pH is stable. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol describes the preparation of a stock solution in an aqueous buffer, suitable for many enzymatic assays.
Materials:
-
This compound (lyophilized powder)
-
Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the calculated volume of the aqueous buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure there is no precipitate. If precipitation is observed, refer to the Troubleshooting Guide.
-
Keep the solution on ice and use it on the same day.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol is recommended when solubility in a purely aqueous buffer is limited.
Materials:
-
This compound (lyophilized powder)
-
Organic co-solvent (e.g., DMSO)
-
Aqueous buffer of choice
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of the compound into a microcentrifuge tube.
-
Add a minimal volume of the organic co-solvent (e.g., 10-20 µL of DMSO for a few milligrams of compound) to the tube.
-
Vortex thoroughly until the compound is completely dissolved in the organic solvent.
-
Slowly add the aqueous buffer dropwise while continuously vortexing to bring the solution to the final desired volume and concentration.
-
Ensure the final concentration of the organic co-solvent is compatible with your downstream application (typically ≤1% v/v).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility and stability.
Common issues with S-4-Nitrobutyryl-CoA stability in solution
Welcome to the technical support center for S-4-Nitrobutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability?
A1: Yes, inconsistency in experimental results is a common indicator of compound instability. This compound, like other acyl-CoA thioesters, is susceptible to hydrolysis, which can impact its effective concentration and, consequently, your experimental outcomes. Factors such as pH, temperature, and storage duration can significantly influence its stability.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The main factors affecting the stability of this compound are:
-
pH: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated at alkaline pH. It is more stable in acidic to neutral conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing and handling this compound solutions at low temperatures is crucial.
-
Buffer Composition: The components of your buffer can influence stability. For instance, buffers containing nucleophiles may react with the thioester bond.
-
Enzymatic Degradation: If your experimental system contains esterases or other hydrolytic enzymes, they can rapidly degrade this compound.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure maximum stability, this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Store at -80°C for long-term storage.
-
For short-term storage, use -20°C.
-
Use a buffer with a slightly acidic pH (e.g., pH 6.0-7.0).
-
Aliquot the solution to avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of my this compound solution?
A4: You can assess the stability of your solution by monitoring its degradation over time under your experimental conditions. Two common methods for this are High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays. HPLC can directly measure the decrease in the concentration of the intact this compound, while a spectrophotometric assay using Ellman's reagent can quantify the amount of free Coenzyme A (CoA-SH) released upon hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable enzyme kinetics | Degradation of this compound during the assay. | Prepare fresh this compound solution for each experiment. Run the assay at a controlled, low temperature if possible. Pre-incubate your enzyme and buffer, and initiate the reaction by adding freshly prepared substrate. |
| Loss of activity after storage | Hydrolysis of the thioester bond in this compound. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C in a slightly acidic buffer. Before use, verify the concentration of an older stock solution using HPLC or a spectrophotometric assay. |
| High background signal in assays | Spontaneous hydrolysis of this compound. | Optimize the pH of your assay buffer to be as low as your experiment allows (ideally neutral or slightly acidic). Run control experiments without your enzyme or cell lysate to measure the rate of non-enzymatic hydrolysis. |
Quantitative Data Summary
While specific kinetic data for the hydrolysis of this compound is not extensively available in the literature, the following table summarizes the expected stability trends based on the general chemistry of thioesters.
| Condition | Expected Impact on Stability | Relative Half-life (t½) |
| pH 4.0 | High stability | Longest |
| pH 7.0 | Moderate stability | Intermediate |
| pH 9.0 | Low stability | Shortest |
| 4°C | High stability | Long |
| 25°C (Room Temperature) | Moderate stability | Intermediate |
| 37°C | Low stability | Short |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Stability using Ellman's Reagent
This method quantifies the free sulfhydryl group of Coenzyme A released upon hydrolysis of the thioester bond.
Materials:
-
This compound solution
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Coenzyme A (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a DTNB solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Prepare a Coenzyme A standard curve: Prepare a series of known concentrations of Coenzyme A in the Reaction Buffer.
-
Set up the stability experiment:
-
Incubate your this compound solution in the desired buffer at a specific temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Quantify the released CoA-SH:
-
For each time point and standard curve point, mix 50 µL of the sample/standard with 950 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculate the concentration of hydrolyzed this compound:
-
Use the standard curve to determine the concentration of CoA-SH at each time point.
-
The concentration of CoA-SH is equivalent to the concentration of hydrolyzed this compound.
-
Protocol 2: HPLC-Based Stability Assessment of this compound
This method directly measures the concentration of intact this compound over time.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
This compound standard for calibration
Procedure:
-
Prepare a calibration curve: Inject known concentrations of this compound to establish a standard curve based on peak area.
-
Set up the stability experiment:
-
Incubate your this compound solution in the desired buffer at a specific temperature.
-
At various time points, withdraw an aliquot and immediately stop the degradation by adding an equal volume of cold acetonitrile with 0.1% TFA or by freezing at -80°C.
-
-
HPLC Analysis:
-
Set the detection wavelength to the absorbance maximum of this compound (typically around 260 nm for the adenine (B156593) moiety).
-
Use a suitable gradient elution method, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Inject the samples from the stability experiment.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the peak area at each time point.
-
Use the calibration curve to determine the concentration of intact this compound remaining at each time point.
-
Visualizations
Caption: Chemical hydrolysis pathway of this compound.
Caption: Workflow for the spectrophotometric stability assay.
Caption: Workflow for the HPLC-based stability assessment.
Technical Support Center: Optimizing S-4-Nitrobutyryl-CoA for Cell Treatment
Welcome to the technical support resource for S-4-Nitrobutyryl-CoA. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in effectively using this compound in cell treatment experiments.
Disclaimer: this compound is a specialized research compound.[1] The information and protocols provided below are based on general principles for short-chain acyl-CoA esters and may require optimization for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is the coenzyme A thioester of 4-nitrobutyric acid. Based on its structure, it is hypothesized to have a dual mechanism of action:
-
Histone Deacetylase (HDAC) Inhibition: Like butyrate, it may release its butyryl group, which can inhibit HDACs, leading to changes in gene expression.
-
Nitric Oxide (NO) Donation: The nitro group may serve as a source of nitric oxide, a critical signaling molecule involved in various physiological processes.
Q2: How should I dissolve and store this compound?
A2: Acyl-CoA esters are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2]
-
Dissolving: For initial stock solutions, use a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 3.5-6.8) or a methanol/buffer mixture.[2][3] Avoid repeated freeze-thaw cycles.[4]
-
Storage: Store stock solutions in small aliquots at -80°C.[4] Frozen solutions should be stable for several weeks.[5]
Q3: What is a typical starting concentration range for cell treatment?
A3: For novel compounds, a broad concentration range should be tested initially. Based on typical concentrations for other short-chain fatty acyl-CoAs, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments.
Q4: How does this compound enter the cells?
A4: The cellular uptake of short-chain acyl-CoAs is not fully elucidated. While long-chain fatty acids have dedicated transport proteins, short-chain fatty acids may be taken up via carnitine-independent mechanisms.[6] It is also possible that the compound is hydrolyzed extracellularly, and the resulting 4-nitrobutyrate is then taken up by the cells. The efficiency of uptake can be cell-type dependent.
Q5: I am not seeing any effect from the treatment. What could be the issue?
A5: Several factors could be at play:
-
Concentration: The concentration may be too low. Perform a dose-response experiment to identify the optimal range.
-
Stability: The compound may have degraded in the culture medium. Prepare fresh solutions for each experiment.
-
Cell Type: The target pathway may not be active in your chosen cell line.
-
Treatment Duration: The incubation time may be too short to observe a phenotypic change.
Troubleshooting Guide
This guide addresses common issues encountered during cell treatment with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Cytotoxicity | 1. Concentration is too high. 2. Solvent toxicity (if using a non-aqueous solvent for stock). 3. Compound has degraded into toxic byproducts. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. Use concentrations well below the IC50. 2. Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.1% for DMSO or ethanol). Include a solvent-only control.[7] 3. Prepare fresh solutions immediately before use. |
| No Observable Effect | 1. Concentration is too low. 2. Insufficient treatment duration. 3. Compound instability in media. 4. Low cellular uptake. | 1. Test a wider and higher range of concentrations. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Minimize the time the compound is in the media before analysis. Consider serum-free media for initial tests to reduce enzymatic degradation. 4. Use a positive control known to modulate the target pathway to confirm the assay is working. |
| Poor Reproducibility | 1. Inconsistent compound preparation. 2. Variability in cell passage number or density. 3. Repeated freeze-thaw cycles of stock solution. | 1. Follow a strict, standardized protocol for dissolving and diluting the compound. 2. Use cells within a consistent passage number range and ensure consistent seeding density. 3. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[4] |
| Precipitate in Media | 1. Poor solubility of the compound at the tested concentration. 2. Interaction with media components (e.g., proteins in serum). | 1. Lower the treatment concentration. 2. Prepare the final dilution in a pre-warmed, serum-free medium before adding it to the cells. Visually inspect for precipitation under a microscope. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range using MTT Assay
Objective: To determine the concentration of this compound that is toxic to cells and to identify a sub-toxic range for functional assays.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A suggested final concentration range is 0.1 µM to 500 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cells are non-viable).
Protocol 2: Western Blot for Histone Butyrylation
Objective: To confirm the HDAC inhibitory activity of this compound by measuring changes in histone butyrylation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-butyryl-histone H3)
-
Loading control primary antibody (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Lysis: Treat cells with a range of non-toxic concentrations of this compound for 24 hours. Wash cells with cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-butyryl-histone primary antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Quantitative Data Summary
The following tables present hypothetical data for optimizing this compound treatment in two different cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound after 48h Treatment
| Cell Line | IC50 Value (µM) |
| A549 (Lung Cancer) | 150.5 |
| MCF-7 (Breast Cancer) | 210.2 |
Based on this data, working concentrations for functional assays should be kept below 75 µM to minimize cytotoxicity.
Table 2: Optimal Concentration for Histone H3 Butyrylation (24h Treatment)
| Cell Line | Minimal Effective Concentration (µM) | Peak Effect Concentration (µM) |
| A549 | 10 | 50 |
| MCF-7 | 25 | 75 |
This data suggests that A549 cells are more sensitive to the HDAC-inhibiting effects of the compound.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized dual-action signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for optimizing this compound treatment.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. This compound | C25H41N8O19P3S | CID 448575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting low signal in S-4-Nitrobutyryl-CoA-based assays
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal issues in assays utilizing S-4-Nitrobutyryl-CoA.
Troubleshooting Guide: Low Signal
Question: Why is the signal in my this compound-based assay lower than expected?
Answer: Low signal in your assay can stem from several factors related to enzyme activity, substrate integrity, assay conditions, and detection methods. Below is a systematic guide to troubleshoot the most common issues.
Section 1: Enzyme-Related Issues
Q1: Could the enzyme be inactive or have low activity?
A1: Yes, this is a primary suspect. Enzyme activity can be compromised by:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability. Repeated freeze-thaw cycles should be avoided.
-
Enzyme Concentration: The concentration of the enzyme might be too low to generate a detectable signal within the assay timeframe.[1] It is crucial to use an optimal enzyme concentration that results in a linear reaction rate.[2]
-
Enzyme Purity: Contaminating proteins or inhibitors in a partially purified enzyme preparation can interfere with the assay.
Q2: How can I check if my enzyme is the problem?
A2:
-
Run a Positive Control: Use a known active batch of the enzyme or a different substrate that is known to work well (e.g., butyryl-CoA) to confirm the assay setup is correct.
-
Enzyme Titration: Perform an enzyme concentration curve to find the optimal concentration that yields a robust and linear signal change over time.
-
Check for Inhibitors: Ensure that no known inhibitors of your target enzyme (e.g., acyl-CoA dehydrogenase inhibitors) are present in your sample or reagents.[3][4]
Section 2: Substrate and Reagent-Related Issues
Q3: Is it possible that the this compound substrate is degraded or of poor quality?
A3: Absolutely. The stability of acyl-CoA thioesters can be a concern.
-
Improper Storage: this compound should be stored under appropriate conditions (typically frozen and protected from moisture) to prevent hydrolysis.
-
pH Sensitivity: Thioesters can be unstable at pH values above 7.0.[5] Ensure your assay buffer pH is optimal for both enzyme activity and substrate stability.
-
Contaminants: The substrate preparation may contain inhibitors or have a lower-than-stated purity.
Q4: What should I do to rule out substrate problems?
A4:
-
Use a Fresh Aliquot: Always use a fresh or properly stored aliquot of this compound for your experiments.
-
Verify Concentration: If possible, verify the concentration of your this compound stock solution spectrophotometrically.
-
Substrate Titration: Perform a substrate titration to ensure you are using a concentration that is at or above the Michaelis constant (Km) to achieve a maximal reaction rate (Vmax).[6]
Section 3: Assay Condition and Protocol-Related Issues
Q5: My enzyme and substrate seem fine. Could my assay conditions be suboptimal?
A5: Yes, assay conditions play a critical role in enzyme kinetics.
-
Suboptimal pH and Temperature: Most enzymes have a narrow optimal pH and temperature range. For instance, butyryl-CoA dehydrogenase shows little to no activity at a pH higher than 7.0.[5]
-
Incorrect Buffer Composition: Components of the buffer (e.g., ionic strength, presence of certain ions) can affect enzyme activity.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. However, the initial rate should be measured in the linear phase of the reaction.
-
Oxygen Contamination (for specific assays): For assays like the ETF fluorescence reduction assay for acyl-CoA dehydrogenases, maintaining an anaerobic environment is critical as oxygen can interfere with the fluorescence signal.[7]
Q6: How can I optimize my assay conditions?
A6:
-
pH Profile: Determine the optimal pH for your enzyme by running the assay across a range of pH values.
-
Temperature Optimization: If applicable, perform the assay at different temperatures to find the optimum for enzyme activity.
-
Buffer Screening: Test different buffer systems to see if they impact the assay signal.
-
Time Course Experiment: Run a time-course experiment to ensure you are measuring the initial reaction rate and that the signal is developing as expected.
Section 4: Detection-Related Issues
Q7: I'm using a coupled assay. Could the coupling enzyme be the issue?
A7: In a coupled enzyme system, the second enzyme is used to convert a product of the primary reaction into a detectable signal.[8] A low signal could be due to:
-
Insufficient Coupling Enzyme: The concentration of the coupling enzyme must be high enough to ensure that the primary reaction is the rate-limiting step.[8]
-
Suboptimal Conditions for Coupling Enzyme: The assay conditions must be suitable for both the primary and the coupling enzyme.
Q8: I'm using an absorbance-based assay. What could interfere with my readings?
A8:
-
High Background Absorbance: Components in your sample or buffer might absorb light at the same wavelength as your signal, leading to a high background and low signal-to-noise ratio.[3]
-
Turbidity: Precipitated protein or other insoluble materials can scatter light and interfere with absorbance readings.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based assays?
A1: this compound is an analog of butyryl-CoA and is typically used as a substrate for acyl-CoA dehydrogenases (ACADs).[9] The assay measures the activity of these enzymes by detecting either the consumption of the substrate or the formation of a product. This is often done using a coupled enzymatic reaction where a second enzyme acts on a product of the first reaction to produce a change in absorbance or fluorescence. For ACADs, a common method is the electron transfer flavoprotein (ETF) fluorescence reduction assay, which monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD.[7]
Q2: How do I ensure my reaction is in the linear range?
A2: To ensure your reaction is in the linear (or zero-order) range, the rate of product formation should be constant over time and directly proportional to the enzyme concentration.[2] This is typically achieved by using a substrate concentration well above the Km of the enzyme, so that the enzyme is saturated with the substrate. You can verify this by running a time-course experiment and observing a linear increase in signal during the initial phase of the reaction.
Q3: Could product inhibition be causing the low signal in my assay?
A3: Yes, product inhibition can occur when the product of the enzymatic reaction binds to the enzyme and reduces its activity.[5][10] In the case of butyryl-CoA dehydrogenase, the product is crotonyl-CoA. If this product is not efficiently removed in a coupled assay, it can accumulate and inhibit the primary enzyme, leading to a decrease in the reaction rate and a lower overall signal.
Q4: What are the key components of a typical this compound assay?
A4: A typical assay mixture would include:
-
The enzyme of interest (e.g., short-chain acyl-CoA dehydrogenase).
-
This compound as the substrate.
-
A suitable buffer to maintain pH.
-
Cofactors if required by the enzyme (e.g., FAD for acyl-CoA dehydrogenases).[9]
-
Components of the coupled detection system (e.g., ETF for fluorescence reduction assays, or a coupling enzyme and its substrate for absorbance-based assays).
Data Presentation
Table 1: Summary of Potential Causes for Low Signal and Corrective Actions
| Potential Cause | Parameter to Check | Possible Quantitative Effect | Corrective Action |
| Enzyme Inactivity | Enzyme Activity | Signal at or near background levels | Use a new enzyme aliquot; run a positive control. |
| Low Enzyme Concentration | Enzyme Concentration | Signal increases linearly with higher enzyme concentration | Perform an enzyme titration to find the optimal concentration. |
| Substrate Degradation | Substrate Integrity | No or very low signal even with active enzyme | Use a fresh, properly stored aliquot of this compound. |
| Suboptimal Substrate Conc. | Substrate Concentration | Signal increases with higher substrate concentration until saturation | Perform a substrate titration to ensure concentration is > Km. |
| Incorrect pH | Buffer pH | Low signal at non-optimal pH values | Determine the optimal pH for the enzyme. |
| Insufficient Coupling Enzyme | Coupling Enzyme Conc. | Signal increases with higher coupling enzyme concentration | Titrate the coupling enzyme to ensure it is not rate-limiting. |
| Product Inhibition | Product Accumulation | Reaction rate decreases over time more rapidly than expected | Ensure the coupled reaction is efficient in removing the product. |
| Oxygen Interference | Anaerobic Conditions | Drifting baseline or quenching of fluorescence signal | Use an oxygen-scavenging system or perform the assay in an anaerobic chamber.[7] |
Experimental Protocols
Experimental Protocol: ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted for this compound based on the principles of the ETF fluorescence reduction assay for other acyl-CoA substrates.[7]
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., SCAD)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
This compound stock solution
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Oxygen Scavenging System: Glucose, glucose oxidase, and catalase
-
96-well black microplate suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation ~450 nm, Emission ~495 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, ETF (final concentration ~2-5 µM), and the oxygen scavenging system.
-
Add Enzyme: Add the acyl-CoA dehydrogenase to the wells to a final concentration determined by prior titration.
-
Baseline Reading: Place the microplate in the reader and record the baseline fluorescence for a few minutes to ensure a stable signal. The reaction should be kept anaerobic.
-
Initiate the Reaction: Add this compound to each well to initiate the reaction. The final concentration should be saturating (e.g., 5-10 times the Km).
-
Monitor Fluorescence: Immediately start monitoring the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Correct for any baseline drift by subtracting the rate of a control reaction without the substrate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Regulation of the butyryl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of S-4-Nitrobutyryl-CoA during experiments
Technical Support Center: S-4-Nitrobutyryl-CoA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical features of concern for stability?
This compound is a coenzyme A (CoA) derivative of 4-nitrobutyric acid.[1][2] Its structure contains two key features that are susceptible to degradation under common experimental conditions: a thioester bond and a nitro group on the aliphatic chain. The high-energy thioester bond is prone to hydrolysis, while the nitro group can be susceptible to reduction or photodegradation.[3][4][5][6]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Hydrolysis of the Thioester Bond: This is a common degradation route for all acyl-CoA molecules, resulting in the formation of Coenzyme A and 4-nitrobutyric acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of nucleophiles.[5][6]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or certain biological systems.[7]
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the nitroaromatic moiety, although this compound is nitroaliphatic, photostability should be a consideration.[3][8][9]
Q3: How should I properly store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes the rate of chemical and enzymatic degradation. |
| Form | Store as a lyophilized powder or in a non-aqueous solvent. | Reduces the risk of hydrolysis of the thioester bond. |
| pH (for aqueous stocks) | If an aqueous stock solution is necessary, prepare it in a slightly acidic buffer (pH 4-6) and store frozen. | The thioester bond is more stable at acidic to neutral pH. |
| Light Exposure | Protect from light by using amber vials or by wrapping the container in aluminum foil. | Prevents potential photodegradation of the nitro group. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
Q4: What are the key factors to consider when preparing and handling this compound solutions for experiments?
When preparing and handling solutions of this compound, consider the following:
-
Buffer Selection: Use a buffer with a pH between 6.0 and 7.5 for most enzymatic assays. Avoid strongly basic buffers (pH > 8.0) as they can accelerate thioester hydrolysis.
-
Temperature: Prepare solutions on ice and keep them cold until use to minimize thermal degradation.
-
Purity of Reagents: Use high-purity water and reagents to avoid contaminants that could catalyze degradation.
-
Avoid Contaminants: Be mindful of nucleophiles and reducing agents in your buffers and other reagents, as they can react with the thioester and nitro groups, respectively.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected enzyme activity.
-
Possible Cause: Degradation of this compound, leading to a lower effective substrate concentration.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. If possible, analyze the concentration and purity of both the old and new stock solutions using HPLC.[10]
-
Optimize Buffer pH: Ensure your assay buffer is within the optimal pH range for thioester stability (pH 6.0-7.5).
-
Control for Hydrolysis: Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of this compound under your assay conditions.
-
Minimize Incubation Time: If possible, reduce the pre-incubation and incubation times of your assay to limit the exposure of this compound to potentially degrading conditions.
-
Issue 2: High background signal in the assay.
-
Possible Cause: Spontaneous degradation of this compound leading to the release of Coenzyme A, which may be detected by the assay system (e.g., in coupled assays that measure free thiols).
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: This will help you quantify the background signal resulting from the non-enzymatic degradation of your substrate.
-
Purify the Substrate: If you suspect your this compound stock is contaminated with free Coenzyme A, consider purifying it using solid-phase extraction or HPLC.
-
Optimize Assay Conditions: Lowering the temperature or pH (within the enzyme's active range) may reduce the rate of spontaneous hydrolysis.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling of this compound, leading to variable degradation between samples.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all solutions are prepared and handled in a consistent manner (e.g., always on ice, protected from light).
-
Use Master Mixes: Prepare a master mix of your reaction components to minimize pipetting errors and ensure consistency across replicates.
-
Aliquot Stock Solutions: Use fresh aliquots for each experiment to avoid issues related to repeated freeze-thaw cycles of the stock solution.
-
Diagram: Troubleshooting Logic for this compound Degradation
Caption: A logical workflow for troubleshooting inconsistent experimental results, focusing on the potential degradation of this compound.
Experimental Protocols
Adapted Protocol: Acyl-CoA Dehydrogenase (ACAD) Assay using this compound
This protocol is adapted from a standard ACAD assay and is designed to be used with a spectrophotometer.[11][12][13] It relies on the reduction of a dye, which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
This compound
-
Acyl-CoA Dehydrogenase (e.g., medium-chain ACAD)
-
Electron Transfer Flavoprotein (ETF)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions on ice.
-
This compound stock solution (10 mM) in water. Aliquot and store at -80°C. Protect from light.
-
Prepare a fresh working solution of this compound for each experiment by diluting the stock in the assay buffer.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2.
-
-
Assay Setup:
-
Set up the reaction in a 1 mL cuvette.
-
The final reaction volume is 1 mL.
-
Add the following components in the order listed:
-
Assay Buffer (to a final volume of 1 mL)
-
DCPIP (final concentration 50 µM)
-
PMS (final concentration 10 µM)
-
Triton X-100 (final concentration 0.1%)
-
ETF (final concentration 1 µM)
-
ACAD enzyme (appropriate concentration to be determined empirically)
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration to be varied, e.g., 10-200 µM).
-
Immediately start monitoring the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the rate of this compound oxidation.
-
-
Controls:
-
No Substrate Control: Perform a reaction without this compound to measure any background rate of DCPIP reduction.
-
No Enzyme Control: Perform a reaction without the ACAD enzyme to check for non-enzymatic reduction of DCPIP in the presence of this compound.
-
Diagram: Experimental Workflow for ACAD Assay
Caption: A streamlined workflow for performing an Acyl-CoA Dehydrogenase assay with this compound.
Signaling and Metabolic Context
While this compound is not a common endogenous metabolite, its core structure, butyryl-CoA, is a key intermediate in several metabolic pathways.[1][14][15] Understanding these pathways can provide context for the potential interactions and fate of this compound in biological systems.
Diagram: Metabolic Context of Butyryl-CoA
References
- 1. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H41N8O19P3S | CID 448575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Improving the efficiency of S-4-Nitrobutyryl-CoA synthesis
Welcome to the technical support center for the synthesis of S-4-Nitrobutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent and effective method for the chemical synthesis of this compound is the mixed anhydride (B1165640) method . This involves the activation of 4-nitrobutyric acid with a chloroformate, such as isobutyl chloroformate, followed by reaction with Coenzyme A (CoA). Another, albeit less common, approach is the 1-acylimidazole method , where 4-nitrobutyric acid is activated with carbonyldiimidazole before reacting with CoA.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges:
-
Low Yields: The electron-withdrawing nature of the nitro group can deactivate the carboxyl group of 4-nitrobutyric acid, making it less reactive and potentially leading to lower yields compared to the synthesis of other acyl-CoAs.
-
Side Reactions: Formation of symmetrical anhydrides of 4-nitrobutyric acid can occur, which reduces the amount of the desired mixed anhydride available to react with CoA.
-
Solubility Issues: Coenzyme A trilithium salt has limited solubility in anhydrous organic solvents, which are often required for the activation step.
-
Purification Difficulties: Separating the desired this compound from unreacted CoA, 4-nitrobutyric acid, and other byproducts can be challenging due to their similar polarities.
-
Product Instability: Thioesters can be susceptible to hydrolysis, especially at non-neutral pH.
Q3: How can I purify the final this compound product?
A3: The most effective method for purifying this compound is High-Performance Liquid Chromatography (HPLC) . A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of CoA.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete activation of 4-nitrobutyric acid. | Ensure all reagents are anhydrous, as moisture can quench the activating agent (e.g., isobutyl chloroformate). Use a slight excess of the activating agent. The deactivating effect of the nitro group may require slightly longer reaction times or a marginal increase in temperature during the activation step, but this should be monitored carefully to avoid side reactions. |
| Formation of symmetrical 4-nitrobutyric anhydride. | Add the base (e.g., triethylamine) slowly at a low temperature (-15°C to 0°C) to the mixture of 4-nitrobutyric acid and isobutyl chloroformate. This minimizes the time the mixed anhydride is exposed to excess carboxylate, which can lead to disproportionation. |
| Poor solubility of Coenzyme A. | Prepare a solution of Coenzyme A trilithium salt in a minimal amount of cold aqueous buffer (pH ~7.5-8.0) and add it to the reaction mixture containing the activated 4-nitrobutyric acid. Alternatively, a co-solvent system (e.g., tetrahydrofuran (B95107)/water) can be employed. |
| Hydrolysis of the thioester product. | Maintain a neutral to slightly acidic pH during the workup and purification steps. Thioesters are more stable under these conditions. |
Problem 2: Difficulty in Purifying this compound by HPLC
| Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Adjust the pH of the mobile phase buffer. For polar compounds, a slightly acidic pH can often improve peak shape. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Co-elution with impurities. | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Consider using a different buffer salt or ion-pairing reagent in the mobile phase to alter selectivity. |
| Low recovery from the column. | Ensure the pH of the mobile phase is within the stable range for the column packing material (typically pH 2-8 for silica-based C18 columns). Some polar compounds can adsorb irreversibly to the column; consider using a column with a different stationary phase if the problem persists. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Mixed Anhydride Method
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitrobutyric acid
-
Isobutyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Cold, degassed buffer (e.g., 0.5 M sodium bicarbonate, pH 7.5-8.0)
-
HPLC-grade water and acetonitrile
-
Ammonium formate
Procedure:
-
Activation of 4-Nitrobutyric Acid:
-
Dissolve 4-nitrobutyric acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15°C in a dry ice/acetone bath.
-
Slowly add triethylamine (1 equivalent) to the solution with stirring.
-
After 5 minutes, add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture at -15°C for 30-45 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a minimal amount of cold, degassed buffer.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Purification:
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~6.5 with dilute acid.
-
Filter the solution to remove any precipitates.
-
Purify the crude this compound by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous ammonium formate buffer.
-
Lyophilize the fractions containing the pure product.
-
Quantitative Data Summary (Typical Ranges for Acyl-CoA Synthesis)
| Parameter | Value |
| Yield | 20-50% (can be lower due to the nitro group) |
| Purity (post-HPLC) | >95% |
| Reaction Time (Activation) | 30-45 minutes |
| Reaction Time (Coupling) | 1-2 hours |
| Temperature (Activation) | -15°C to 0°C |
Visualizations
Experimental Workflow for this compound Synthesis
Off-target effects of S-4-Nitrobutyryl-CoA in cellular models
Welcome to the technical support center for S-4-Nitrobutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular model experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary on-target and off-target effects of this compound?
A1: this compound is an analog of butyryl-CoA. Its primary on-target effect is likely related to its interaction with enzymes that utilize butyryl-CoA as a substrate, such as histone acetyltransferases (HATs) or other acyltransferases. Potential off-target effects can be categorized based on its two main chemical features: the butyryl-CoA moiety and the nitro group.
-
Butyryl-CoA Moiety: This can lead to non-specific butyrylation of proteins, including histones and metabolic enzymes. This occurs because some acyl-CoAs can non-enzymatically modify lysine (B10760008) residues on proteins.[1][2][3][4][5] This can alter their function and lead to unintended cellular consequences.
-
Nitro Group: Aliphatic nitro compounds have been reported to have potential toxic effects in eukaryotic cells.[6][7] These effects can include induction of oxidative stress and potential hepatotoxicity.[6]
Q2: My cells are showing increased signs of toxicity (e.g., apoptosis, necrosis) after treatment with this compound. What could be the cause?
A2: Increased cell toxicity is a common issue and can stem from several factors:
-
Concentration: The concentration of this compound may be too high. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Nitro-group Mediated Toxicity: The nitro group on the butyryl chain can be metabolized into reactive nitrogen species, leading to cellular damage. Some nitroalkanes are known to be carcinogenic in animal models.[6][8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1%).
-
Contamination: Check for mycoplasma or other contaminants in your cell culture, as this can exacerbate cellular stress.
Q3: I am observing unexpected changes in gene expression that are not related to my target pathway. What could be the reason?
A3: Unintended changes in gene expression are often a result of off-target effects on chromatin structure.
-
Non-specific Histone Butyrylation: this compound may be acting as a substrate for histone acetyltransferases (HATs), leading to widespread, non-specific butyrylation of histones. Histone butyrylation, similar to acetylation, can neutralize the positive charge of lysine residues, leading to a more open chromatin structure and altered gene expression.[5]
-
Metabolic Disruption: The compound might be interfering with cellular metabolism by affecting enzymes that utilize acyl-CoAs. This can lead to changes in the levels of key metabolites that, in turn, influence gene expression.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Assessing Off-Target Protein Butyrylation
If you suspect off-target protein butyrylation is affecting your results, use the following guide.
Caption: Workflow to assess off-target protein butyrylation.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 6 | 7 ± 3 |
| 10 | 92 ± 8 | 15 ± 4 |
| 50 | 75 ± 10 | 40 ± 7 |
| 100 | 45 ± 12 | 78 ± 9 |
| 250 | 15 ± 7 | 95 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Mass Spectrometry Hit List for Potential Off-Target Butyrylation
| Protein | Function | Peptide Sequence with Butyrylated Lysine (K-bu) | Fold Change (Treated/Control) |
| Histone H3.1 | Chromatin Structure | ...ARK(bu) SAP... | 5.2 |
| GAPDH | Glycolysis | ...VK(bu) GVF... | 3.8 |
| Tubulin alpha-1A | Cytoskeleton | ...TK(bu) AVV... | 2.5 |
| HSP90 | Protein Folding | ...IK(bu) P... | 2.1 |
This is a hypothetical list to illustrate data presentation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Pan-Butyryl-Lysine
Objective: To detect changes in global protein butyrylation following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-pan-butyryl-lysine
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-butyryl-lysine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflow Diagrams
Caption: Potential off-target signaling pathways of this compound.
References
- 1. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 4. The Causes and Consequences of Nonenzymatic Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Minimizing background noise in assays with S-4-Nitrobutyryl-CoA
Welcome to the technical support center for assays utilizing S-4-Nitrobutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays is it typically used?
This compound is a synthetic analog of the natural cellular metabolite butyryl-Coenzyme A (butyryl-CoA). The nitro group (NO₂) on the butyryl chain serves as a chromophore, allowing for spectrophotometric monitoring of enzymatic reactions. It is primarily used in assays for enzymes that recognize butyryl-CoA or other short-chain acyl-CoAs as substrates. These enzymes include:
-
Acyl-CoA Dehydrogenases: These enzymes catalyze the oxidation of acyl-CoAs. The reaction can be monitored by observing the change in absorbance of the nitro group or by coupling the reaction to a downstream indicator.
-
Acyl-CoA Hydrolases (Thioesterases): These enzymes cleave the thioester bond of acyl-CoAs, releasing Coenzyme A and the corresponding carboxylic acid. The cleavage of the thioester bond in this compound can lead to a change in the absorbance spectrum of the nitroaromatic ring.
-
Acyl-CoA Transferases: These enzymes transfer the acyl group from Coenzyme A to an acceptor molecule. The reaction can be followed by monitoring the disappearance of the this compound substrate.
Q2: What are the primary sources of high background noise in assays with this compound?
High background noise in assays using this compound can stem from several factors, broadly categorized as substrate-related, enzyme-related, or related to the assay conditions.
-
Substrate Instability: The thioester bond in this compound, like in all acyl-CoAs, is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions.[1] This hydrolysis releases the nitro-containing butyrate, which can contribute to the background signal. The rate of hydrolysis is dependent on pH and temperature.
-
Non-Enzymatic Reactions: Acyl-CoAs are reactive molecules that can non-enzymatically acylate nucleophilic groups on proteins and other molecules in the assay mixture.[2][3] This can lead to a gradual increase in background signal over time.
-
Contaminating Enzyme Activities: Crude enzyme preparations may contain contaminating hydrolases or other enzymes that can act on this compound, leading to a high background signal that is independent of the enzyme of interest.
-
Sub-optimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can increase the rate of non-enzymatic substrate degradation and contribute to higher background.
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
This is a common issue indicating that the signal is being generated independently of your enzyme of interest.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Hydrolysis of this compound | 1. Optimize pH: Perform the assay at a lower pH (e.g., 6.0-7.0) if your enzyme is active in this range, as the rate of thioester hydrolysis is generally lower at neutral to slightly acidic pH. | A significant reduction in the rate of signal increase in the no-enzyme control. |
| 2. Reduce Temperature: Run the assay at the lowest temperature at which your enzyme remains sufficiently active. | Slower rate of background signal generation. | |
| 3. Prepare Substrate Fresh: Prepare the this compound solution immediately before use and keep it on ice. | Minimized contribution from pre-existing hydrolyzed substrate. | |
| Contaminants in Assay Buffer | 1. Use High-Purity Reagents: Ensure all buffer components are of the highest possible purity. | Reduced background from interfering substances. |
| 2. Filter Sterilize Buffers: Filter buffers to remove any microbial contamination that might contribute to substrate degradation. | Elimination of background from microbial enzymes. |
Issue 2: High Background Signal that Increases Over Time in the Presence of the Enzyme Preparation (but is higher than expected)
This suggests either a very high rate of non-enzymatic substrate degradation under your assay conditions or the presence of contaminating enzymes in your sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Hydrolase Activity | 1. Purify Enzyme: If using a crude lysate or partially purified enzyme, further purify your sample to remove contaminating enzymes. | A decrease in the background rate relative to the specific activity of your enzyme of interest. |
| 2. Use Specific Inhibitors: If the contaminating activity is known, include a specific inhibitor for that enzyme in your assay mixture. | Reduced background signal with minimal impact on the activity of the target enzyme. | |
| Non-Enzymatic Acylation | 1. Decrease Incubation Time: If possible, shorten the assay incubation time to minimize the contribution of this slower, non-enzymatic reaction. | A lower end-point background signal. |
| 2. Optimize Substrate Concentration: Use the lowest concentration of this compound that is sufficient to saturate your enzyme. | Reduced rate of non-enzymatic acylation. |
Experimental Protocols
General Protocol for a Spectrophotometric Hydrolase Assay with this compound
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Ensure the pH is stable at the assay temperature.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., water or a small amount of DMSO, topped up with water). Store on ice and use immediately.
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer.
-
-
Assay Setup:
-
Set up a 96-well microplate or cuvettes.
-
Add the assay buffer to each well.
-
Add the enzyme solution to the "test" wells and an equal volume of buffer to the "no enzyme" control wells.
-
Pre-incubate the plate/cuvettes at the desired assay temperature for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound solution to all wells to initiate the reaction. The final concentration should be optimized for your enzyme (e.g., 100 µM).
-
Mix gently but thoroughly.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using a spectrophotometer. The wavelength of maximum absorbance for the product of the reaction will need to be determined empirically but is likely to be in the range of 400-420 nm due to the presence of the nitro group.
-
Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the "no enzyme" control from the rate of the "test" wells to obtain the enzyme-specific activity.
-
Visualizations
Caption: Experimental workflow for a typical enzyme assay using this compound.
Caption: A logical flowchart for troubleshooting high background noise in assays.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Targets of Non-enzymatic Acylation by Thioester Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing S-4-Nitrobutyryl-CoA
Technical Support Center: S-4-Nitrobutyryl-CoA
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing this compound to ensure its stability and integrity in research applications.
Troubleshooting Guide
Q1: My experiment is yielding inconsistent or no results. Could the this compound have degraded?
A1: Yes, compound degradation is a primary cause of experimental variability. This compound, being an acyl-CoA thioester, is susceptible to several degradation pathways. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for loss of compound activity.
Q2: I observe an unexpected peak corresponding to Coenzyme A in my LC-MS analysis. What is the cause?
A2: The appearance of a free Coenzyme A (CoA-SH) peak indicates the hydrolysis of the thioester bond in this compound. This is a common degradation pathway for acyl-CoA derivatives, especially in aqueous solutions with a pH above neutral.[1] Hydrolysis cleaves the molecule into free CoA and 4-nitrobutyric acid. To prevent this, ensure solutions are prepared in slightly acidic buffers (pH ~6.0) and used as quickly as possible.
Q3: The color of my solid this compound has changed slightly. Is it still usable?
A3: A color change can indicate degradation or contamination. The nitro group in the molecule could be susceptible to light-induced or oxidative changes. While a slight change doesn't definitively mean the compound is unusable, it warrants caution. It is highly recommended to perform a quality control check (e.g., LC-MS) to assess purity before proceeding with critical experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1:
-
Solid Form: Store the solid compound in a tightly sealed vial at -20°C or -80°C . It should be protected from light and moisture. The salt forms (e.g., lithium or sodium salts) are generally more stable than the free acid form.[1][2]
-
In Solution: Storing this compound in solution is not recommended for long periods. Prepare solutions fresh for each experiment. If a stock solution must be made, aliquot it into single-use volumes and store immediately at -80°C . Avoid repeated freeze-thaw cycles.
Q2: What is the best way to prepare a stock solution?
A2: Use the following protocol for preparing stock solutions. The goal is to minimize exposure to conditions that promote hydrolysis or oxidation.
Caption: Recommended workflow for preparing and storing stock solutions.
Q3: How stable is this compound in aqueous solutions?
A3: Stability is highly dependent on pH and temperature. Acyl-CoA thioesters are most stable at a pH between 2 and 6.[1] Above pH 8, degradation can be rapid.[1] It is best practice to assume that aqueous solutions are only stable for a few hours on ice. For any application requiring incubation, especially at temperatures like 37°C, the compound should be added to the reaction mixture immediately before starting the experiment. We do not recommend storing aqueous solutions for more than one day.[3]
Q4: Are there any specific safety considerations for this compound?
A4: Yes. While specific data for this compound is limited, related compounds have known hazards:
-
Nitroalkanes: This class of compounds can be thermally sensitive and may pose a risk of exothermic decomposition under heat.[4][5][6] Avoid high temperatures and sources of ignition.
-
General Handling: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.
Data & Protocols
Table 1: Summary of Storage and Handling Conditions
| Condition | Solid Compound | Aqueous Stock Solution (pH 6.0-7.0) |
| Storage Temperature | -20°C (long-term) or -80°C (optimal) | -80°C (short-term, <2 months) |
| pH Stability | N/A | Optimal at pH 2-6; Unstable above pH 8.[1] |
| Light Exposure | Store in the dark (amber vial or in a box) | Protect from light |
| Freeze-Thaw Cycles | Minimize opening/closing vial | Avoid at all costs. Use single-use aliquots. |
| Recommended Use | Weigh out for fresh solutions | Thaw on ice, use immediately, discard unused portion. |
Experimental Protocol: Preparation of Aliquots for Long-Term Storage
Objective: To properly prepare and store this compound to maximize its shelf-life and ensure experimental reproducibility.
Materials:
-
This compound (solid)
-
Sterile, low-retention microcentrifuge tubes
-
Ice bucket
-
Calibrated micropipettes
-
Vortex mixer
-
Ice-cold, sterile buffer (e.g., 20 mM HEPES, pH 6.5)
-
Liquid nitrogen or dry ice/ethanol bath
Methodology:
-
Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Quickly and accurately weigh the desired amount of the compound in a low-humidity environment if possible. Perform this step swiftly to minimize exposure to air and moisture.
-
Dissolution:
-
Place the tube containing the weighed solid on ice.
-
Add the calculated volume of ice-cold buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 10-15 seconds, returning the tube to the ice immediately. Ensure the solid is fully dissolved.
-
-
Aliquoting:
-
Immediately dispense the stock solution into pre-chilled, single-use aliquots (e.g., 5-20 µL per tube).
-
Work quickly to prevent the solution from warming up.
-
-
Freezing:
-
Snap-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process minimizes the formation of ice crystals that can damage the molecule.
-
-
Storage:
-
Transfer the frozen aliquots to a labeled cryobox for storage at -80°C.
-
Record the compound name, concentration, and date of preparation.
-
For use, retrieve a single aliquot, thaw on ice, and use immediately. Do not refreeze any unused portion of the thawed aliquot.
-
References
Navigating S-4-Nitrobutyryl-CoA Mediated Protein Modification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for S-4-Nitrobutyryl-CoA mediated protein modification. This guide provides troubleshooting advice and answers to frequently asked questions to help you refine your experimental protocols. As this compound is a specialized reagent, this guide also draws on established principles from similar short-chain acyl-CoA molecules, such as butyryl-CoA and succinyl-CoA, to address common challenges in protein acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein modification?
This compound is an acyl-coenzyme A derivative. In protein modification studies, it serves as a donor of the 4-nitrobutyryl group, which is covalently attached to specific amino acid residues on a target protein, most commonly the ε-amino group of lysine (B10760008). This modification can be used to study the effects of acylation on protein function, structure, and interactions. The nitro group can also serve as a unique chemical handle or tag for detection or further derivatization.
Q2: What are the key considerations for handling and storing this compound?
Acyl-CoA compounds are susceptible to hydrolysis, particularly in aqueous solutions with a basic pH.[1][2] To ensure the integrity of your this compound reagent:
-
Storage: Store the lyophilized powder at -20°C or below.[2]
-
Reconstitution: Reconstitute the powder in an acidic buffer (pH 2-6) or an organic solvent like methanol (B129727) immediately before use.[1][2] Avoid prolonged storage of aqueous stock solutions; it is best to use them within a day or store them in aliquots at -20°C for short-term use.[2]
-
Handling: Minimize freeze-thaw cycles. When preparing reaction mixtures, add the this compound last to minimize its time in aqueous solution before the reaction begins.
Q3: Can protein acylation with this compound occur non-enzymatically?
Yes. Like many other short-chain acyl-CoAs, this compound can modify proteins non-enzymatically.[3][4] This chemical reaction is influenced by several factors:
-
pH: The rate of non-enzymatic acylation increases at a basic pH (around 8.0), which facilitates the deprotonation of the lysine side chain, making it more nucleophilic.[4][5]
-
Concentration: Higher concentrations of both the protein and the acyl-CoA will drive the reaction forward.[5]
-
Temperature and Time: Increased incubation temperature and longer reaction times can also increase the extent of non-enzymatic modification.[6]
Some acyl-CoAs, particularly those with a terminal carboxylic acid like succinyl-CoA, can form highly reactive cyclic anhydride (B1165640) intermediates that significantly accelerate non-enzymatic acylation.[3][4]
Troubleshooting Guide
Problem 1: Low or No Detectable Protein Modification
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Verify the integrity of the lyophilized powder if it has been stored for a long time or improperly. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is optimal for the modification. For non-enzymatic reactions, a pH of 7.5-8.0 is often a good starting point to facilitate lysine reactivity.[4][5] |
| Insufficient Reagent Concentration | Increase the molar excess of this compound relative to the protein. Titrate the concentration to find the optimal balance between modification efficiency and potential off-target effects. |
| Short Incubation Time | Extend the incubation time. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal reaction duration. |
| Low Reaction Temperature | Increase the incubation temperature. A common starting point is 37°C, but this may need optimization.[6] |
| Protein Conformation | The target lysine residue may be buried within the protein structure. Try performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidine-HCl) to increase accessibility. This should be done cautiously as it can affect protein function. |
| Analytical Detection Issues | The modification may be present but not detected. For mass spectrometry, ensure your search parameters include the correct mass shift for 4-nitrobutyrylation. For Western blotting, confirm the specificity and sensitivity of your antibody. |
Problem 2: Non-specific or Off-Target Modifications
| Possible Cause | Suggested Solution |
| High Concentration of Acyl-CoA | Reduce the concentration of this compound. High concentrations can lead to the modification of more accessible but less reactive sites. |
| Prolonged Incubation Time | Shorten the reaction time to favor modification of the most reactive sites. |
| Reactive Amino Acids Other Than Lysine | While lysine is the primary target, other nucleophilic residues like serine, threonine, or cysteine could potentially be modified under certain conditions. Use mass spectrometry to identify the sites of modification. |
| High Reaction pH | Lower the pH of the reaction buffer. While a higher pH increases lysine reactivity, it can also promote side reactions. Try a range of pH values (e.g., 7.0, 7.5, 8.0) to find the best balance. |
Problem 3: Difficulty in Analyzing Modified Proteins by Mass Spectrometry
| Possible Cause | Suggested Solution |
| Incorrect Mass Shift in Database Search | Ensure the database search parameters include the precise monoisotopic mass of the 4-nitrobutyryl group added to the lysine residue. |
| Poor Fragmentation of Modified Peptide | The modification may alter the fragmentation pattern of the peptide. Use multiple fragmentation techniques if available (e.g., CID, HCD, ETD) to obtain complementary sequence information.[7] |
| Low Abundance of Modified Peptides | The modification may be substoichiometric. Consider enriching for modified peptides using affinity purification methods, for example, with an antibody that recognizes the 4-nitrobutyryl-lysine modification.[8] |
| Sample Preparation Artifacts | Ensure that the sample preparation workflow for mass spectrometry (e.g., reduction, alkylation, and digestion) is compatible with the modification and does not inadvertently remove it. |
Experimental Protocols & Data
General Protocol for In Vitro Non-Enzymatic Protein Acylation
This protocol is a starting point and should be optimized for your specific protein and application.
-
Protein Preparation: Purify the target protein and dialyze it into a suitable reaction buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5-8.0).
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein with the reaction buffer to a final protein concentration of 1-5 mg/mL.
-
Initiate Reaction: Prepare a fresh stock solution of this compound in an appropriate solvent. Add the this compound to the protein solution to the desired final concentration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 1-24 hours) with gentle agitation.[6]
-
Quenching and Cleanup: Stop the reaction by removing the excess this compound. This can be achieved by buffer exchange using a desalting column or by dialysis.
-
Analysis: Analyze the extent of modification using techniques such as SDS-PAGE, Western blotting with a modification-specific antibody, or mass spectrometry.
Comparative Reaction Conditions for Short-Chain Acyl-CoAs
The following table summarizes typical conditions for non-enzymatic protein acylation with butyryl-CoA and succinyl-CoA, which can serve as a reference for designing experiments with this compound.
| Parameter | Butyryl-CoA | Succinyl-CoA | Reference |
| pH | 7.0 - 8.0 | 7.0 - 8.0 | [3] |
| Acyl-CoA Concentration | 0.1 - 1 mM | 0.1 - 1 mM | [3] |
| Protein Concentration | 1 - 5 mg/mL | 1 - 5 mg/mL | [3] |
| Temperature (°C) | 37 | 37 | [6] |
| Incubation Time (hours) | 1 - 24 | 1 - 24 | [6] |
Note: Succinyl-CoA is known to be significantly more reactive than acetyl-CoA and butyryl-CoA due to the formation of a cyclic anhydride intermediate.[4]
Visualizing Workflows and Logic
General Workflow for Protein Modification
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neolab.de [neolab.de]
- 3. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to S-4-Nitrobutyryl-CoA and Butyryl-CoA in Histone Modification Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the well-established metabolic intermediate and histone modifier, butyryl-CoA, and the novel, synthetic compound, S-4-Nitrobutyryl-CoA, in the context of histone modification studies. While butyryl-CoA is a known substrate for histone acetyltransferases (HATs) leading to histone butyrylation, a post-translational modification with significant roles in gene regulation, this compound remains a largely uncharacterized molecule in this field. This guide will objectively compare the known functions and experimental data for butyryl-CoA with the hypothetical and potential applications of this compound as a chemical probe or modulator of histone acylation.
Introduction to Histone Acylation
Histone post-translational modifications (PTMs) are critical for regulating chromatin structure and gene expression.[1] Among these, histone acylation, including the well-studied acetylation and the more recently characterized butyrylation, involves the transfer of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to the ε-amino group of a lysine (B10760008) residue on a histone protein.[2] This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and facilitating transcription.[2]
Butyryl-CoA is a naturally occurring short-chain acyl-CoA that serves as the donor for histone butyrylation.[3][4] Its cellular levels are linked to metabolic pathways such as fatty acid oxidation and synthesis.[3] In contrast, This compound is a synthetic analogue of butyryl-CoA containing a nitro group. To date, there is no published literature describing its use or effects in histone modification studies. This guide will, therefore, present the established knowledge of butyryl-CoA and propose a research framework for investigating the potential of this compound.
Comparative Overview
The following table summarizes the key known and potential characteristics of butyryl-CoA and this compound.
| Feature | Butyryl-CoA | This compound (Hypothetical) |
| Origin | Natural metabolic intermediate[3] | Synthetic |
| Known Histone Modification | Histone Butyrylation[4] | Potentially Histone Nitrobutyrylation or inhibition of HATs |
| Enzymatic Substrate | Substrate for HATs (e.g., p300/CBP, GCN5, PCAF)[4][5] | Unknown, potentially a substrate or inhibitor of HATs |
| Biological Role | Transcriptional regulation, link between metabolism and epigenetics[3][6] | Unknown, potential as a chemical probe to study histone acylation or as a cytotoxic agent[7] |
| Mechanism of Action | Enzymatic transfer of the butyryl group to histone lysines by HATs[2] | Potential for enzymatic transfer, non-enzymatic modification, or enzyme inhibition due to the electron-withdrawing nitro group |
| Downstream Effects | Associated with active gene expression, can compete with histone acetylation[8] | Unknown, could potentially alter gene expression or induce cellular stress due to the nitro moiety[7] |
Signaling Pathways and Experimental Workflows
Histone Butyrylation Signaling Pathway
The metabolic origins of butyryl-CoA and its subsequent use in histone modification are intricately linked to cellular metabolism. The following diagram illustrates the established pathway for histone butyrylation.
References
- 1. Histone modifications regulate pioneer transcription factor cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connections between metabolism and epigenetics: mechanisms and novel anti-cancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and Epigenetic Interplay in Cancer: Regulation and Putative Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of S-4-Nitrobutyryl-CoA and its Analogs as Histone Deacetylase Inhibitors
For Immediate Release
[City, State] – In the intricate landscape of epigenetic regulation, the quest for potent and selective enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the inhibitory effects of S-4-Nitrobutyryl-CoA and its analogs, primarily focusing on their role as Histone Deacetylase (HDAC) inhibitors. The data presented herein, compiled from various studies, offers researchers, scientists, and drug development professionals a valuable resource for evaluating these compounds' potential in therapeutic applications.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones.[1] The balance between histone acetylation and deacetylation is vital for normal cell growth, and its disruption is implicated in various diseases, including cancer.[1] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, capable of inducing growth arrest, differentiation, and apoptosis in cancer cells.[1]
Comparative Inhibitory Activity of Butyrate (B1204436) and Other HDAC Inhibitors
| Inhibitor | Target HDAC(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Sodium Butyrate | Class I & IIa | 175,000 - 400,000 | Brain tissue lysates |
| Trichostatin A (TSA) | Class I & II | ~1 | Jurkat T-cell Lymphoma |
| Panobinostat (LBH589) | Pan-HDAC | ~20 | HL60 Leukemia |
| Belinostat (PXD101) | Pan-HDAC | ~400 | A2780 Ovarian Cancer |
| Romidepsin (FK228) | Class I | ~1 | Jurkat T-cell Lymphoma |
| Entinostat (MS-275) | Class I | ~1000 | MCF-7 Breast Cancer |
| PCI-34051 | HDAC8 | - | Murine asthma model |
| Givinostat | Class I & II | - | Murine asthma model |
| Tubastatin A HCl | HDAC6 | - | Murine asthma model |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are approximate and for comparative purposes.[4]
Deciphering the Mechanism: How Butyrate Inhibits HDACs
Sodium butyrate exerts its inhibitory effect on HDACs, leading to the hyperacetylation of histones.[3] This, in turn, affects the expression of a small percentage of mammalian genes, many of which are involved in cell cycle regulation.[3] One proposed mechanism involves the transcriptional activation of the p21(Waf1/Cip1) gene, which is often mediated through Sp1/Sp3 binding sites.[3] The inhibition of HDACs associated with Sp1/Sp3 leads to histone hyperacetylation at the p21 promoter, activating its transcription.[3] The p21 protein then inhibits cyclin-dependent kinases, leading to cell cycle arrest and potentially apoptosis or differentiation.[3]
Caption: Simplified signaling pathway of HDAC inhibition by this compound analogs.
Experimental Protocols for Assessing HDAC Inhibition
Accurate and reproducible experimental design is critical for evaluating the inhibitory potential of novel compounds. Below are detailed protocols for common assays used to measure HDAC activity and inhibition.
HDAC Activity/Inhibition Assay (Colorimetric)
This assay measures the total HDAC activity by quantifying the amount of un-deacetylated histone substrate.
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., Cat # KA0628, Abnova)[5]
-
Nuclear extracts from cells or purified HDAC enzymes[5]
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent[5]
-
Microplate reader[5]
Procedure: [5]
-
Dilute the 10X Wash Buffer (H1) to 1X with distilled water.
-
Add 50 µl of diluted Assay Substrate (H3) to each well (except blank and standard curve wells). Incubate for 30-45 minutes at room temperature.
-
Aspirate and wash each well twice with 150 µl of 1X Wash Buffer.
-
Add 28 µl of Assay Buffer (H2) and 2 µl of nuclear extract or HDAC enzyme to the sample wells. For inhibitor wells, add 26 µl of Assay Buffer and 2 µl of the test inhibitor. For blank wells, add 30 µl of Assay Buffer.
-
Mix, cover the plate, and incubate at 37°C for 45-60 minutes.
-
Aspirate and wash each well three times with 150 µl of 1X Wash Buffer.
-
Add 50 µl of diluted Capture Antibody (H6) to each well and incubate for 60 minutes at room temperature on an orbital shaker.
-
Aspirate and wash each well four times with 150 µl of 1X Wash Buffer.
-
Add 50 µl of diluted Detection Antibody (H7) to each well and incubate for 25-30 minutes at room temperature.
-
Aspirate and wash each well five times with 150 µl of 1X Wash Buffer.
-
Add 100 µl of Developing Solution (H8) to each well and incubate for 2-10 minutes at room temperature, protected from light.
-
Add 50 µl of Stop Solution (H9) to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate HDAC activity or inhibition based on the absorbance values.
Fluorometric HDAC Activity Assay
This assay utilizes a fluorogenic substrate to measure HDAC activity.
Materials:
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[2]
-
Tissue or cell lysates containing HDACs[2]
-
Trypsin-containing developer[2]
-
HDAC inhibitor control (e.g., Trichostatin A)[2]
-
96-well plate and fluorescence plate reader[2]
Procedure: [2]
-
Prepare nuclear lysates from the tissue or cells of interest.
-
In a 96-well plate, add 15 µl of tissue extract to the sample wells.
-
For inhibitor control wells, add 10 µl of inhibitor (e.g., 0.1 µM TSA) and 15 µl of tissue extract.
-
Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding a trypsin-containing developer.
-
Measure the fluorescence using a plate reader.
-
HDAC activity is proportional to the fluorescent signal generated from the deacetylated product.
Caption: General experimental workflow for an in vitro HDAC inhibition assay.
Conclusion
The available evidence strongly supports the role of butyrate and, by extension, its analogs like this compound, as inhibitors of histone deacetylases. While further research is needed to elucidate the specific inhibitory profile of this compound, the established protocols and comparative data for other HDAC inhibitors provide a solid foundation for future investigations. The detailed methodologies and visual aids presented in this guide are intended to facilitate the design and execution of experiments aimed at characterizing novel HDAC inhibitors and accelerating the development of new epigenetic-based therapies.
References
- 1. Histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to Histone Acylation Probes: Evaluating S-4-Nitrobutyryl-CoA in the Context of Established Tools
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the complex mechanisms of histone acylation and its role in gene regulation and disease. This guide provides a comprehensive comparison of various histone acylation probes, with a special focus on the potential utility of S-4-Nitrobutyryl-CoA against established alternatives. Experimental data and detailed protocols are provided to support the objective comparison of probe performance.
Histone acylation, a key post-translational modification, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The study of these processes often relies on chemical probes that mimic the natural acyl-CoA cofactors. This guide will delve into the characteristics of commonly used probes and introduce this compound, a compound with potential as a novel investigative tool.
Overview of Histone Acylation Probes
Histone acylation probes can be broadly categorized based on their intended application:
-
Direct Acyl Donors: These are analogs of natural acyl-CoAs (e.g., acetyl-CoA, butyryl-CoA) that are utilized by HATs to modify histones. They are fundamental for in vitro characterization of HAT activity and substrate specificity.
-
Activity-Based Probes: These probes are designed with reactive groups or reporters (e.g., biotin (B1667282), alkynes, fluorophores) to covalently label and identify or quantify active HAT enzymes.
-
Cell-Permeable Precursors: To study histone acylation in a cellular context, researchers often use cell-permeable precursors that are intracellularly converted to their corresponding acyl-CoA molecules.
Comparative Analysis of Histone Acylation Probes
The performance of a histone acylation probe is assessed based on several key parameters, including its specificity for target enzymes, cell permeability, and the efficiency of the reporting or detection method. The following table summarizes the characteristics of this compound in comparison to other commonly used probes.
| Probe | Type | Principle of Detection/Application | Advantages | Disadvantages |
| Acetyl-CoA | Direct Acyl Donor | Standard cofactor for HATs; detection typically relies on antibody-based methods (Western blot, ELISA) or mass spectrometry. | Gold standard for in vitro HAT assays; reflects physiological process. | Not cell-permeable; detection can be indirect and may lack sensitivity for subtle changes. |
| Butyryl-CoA | Direct Acyl Donor | Natural cofactor for some HATs; used to study histone butyrylation. | Physiologically relevant for studying a specific type of acylation. | Not cell-permeable; requires specific antibodies for detection. |
| Propionyl-CoA | Direct Acyl Donor | Natural cofactor for some HATs; used to study histone propionylation. | Allows for the investigation of a distinct acyl mark. | Not cell-permeable; specific antibody availability can be a limitation. |
| Biotin-PEG4-CoA | Activity-Based Probe | Biotin tag allows for affinity purification and detection of acylated proteins using streptavidin conjugates. | High affinity and specific detection; suitable for pull-down experiments. | Steric hindrance from the biotin tag may affect enzyme activity; not cell-permeable. |
| Alkyne-CoA Analogs | Activity-Based Probe | Alkyne handle allows for "click" chemistry-based detection with azide-functionalized reporters (e.g., fluorophores, biotin). | High sensitivity and versatility in detection; can be used for in-gel fluorescence or affinity enrichment. | Not cell-permeable; requires a two-step detection process. |
| This compound | Potential Reporter Probe | The nitro group could potentially serve as a reporter. Upon enzymatic transfer and subsequent reduction, it might generate a detectable signal (e.g., fluorescence). | Potentially allows for direct and continuous monitoring of HAT activity. | Hypothetical: Cell permeability, specificity, and the viability of the reporting mechanism are uncharacterized. The nitro group might alter substrate recognition by HATs. |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is designed to assess the ability of a given HAT to utilize different acyl-CoA probes to acylate a histone substrate.
Materials:
-
Recombinant HAT enzyme (e.g., p300/CBP, GCN5)
-
Histone substrate (e.g., recombinant Histone H3, H4, or core octamers)
-
Acyl-CoA probes (e.g., Acetyl-CoA, Butyryl-CoA, this compound) at desired concentrations
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM EDTA)
-
SDS-PAGE loading buffer
-
Antibodies specific for the histone modification of interest (e.g., anti-acetyl-H3K9, anti-butyryl-H3K14)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing the HAT assay buffer, histone substrate (1 µg), and the HAT enzyme (100-200 ng).
-
Initiate the reaction by adding the acyl-CoA probe to a final concentration of 50-100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cellular Histone Acylation Assay
This protocol is designed to evaluate the ability of cell-permeable precursors to induce histone acylation in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Cell-permeable acyl donor precursors (e.g., sodium butyrate, a potential cell-permeable ester of 4-nitrobutyrate)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
Antibodies and reagents for Western blotting as described in the in vitro assay.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cell-permeable acyl donor precursor for a desired period (e.g., 4-24 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting as described in the in vitro HAT assay protocol, loading equal amounts of protein for each sample.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
The Potential of this compound: A Forward Look
While direct experimental evidence for the use of this compound as a histone acylation probe is currently lacking in the scientific literature, its chemical structure suggests intriguing possibilities. The nitro group, a common feature in probes for reductive environments, could potentially be leveraged as a reporter. For instance, in the hypoxic conditions often found in solid tumors, cellular nitroreductases could reduce the nitro group to an amino group, leading to a change in fluorescence or other detectable properties.
To validate this compound as a viable probe, future research should focus on:
-
Enzymatic Compatibility: Assessing its ability to be utilized as a substrate by a panel of HAT enzymes in vitro.
-
Cell Permeability: Determining whether it or a modified version can efficiently enter cells.
-
Reporter Functionality: Investigating whether the nitro group can be reliably reduced in a cellular context and if this reduction leads to a measurable signal.
-
Specificity and Off-Target Effects: Evaluating its specificity for HATs and identifying any potential off-target interactions.
Validating S-4-Nitrobutyryl-CoA Experimental Results: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
S-4-Nitrobutyryl-CoA is a synthetic acyl-CoA analog that holds significant potential as a chemical probe and substrate for studying various enzymatic processes and post-translational modifications. Its structural similarity to endogenous acyl-CoAs, such as butyryl-CoA and glutaryl-CoA, makes it a valuable tool for investigating enzyme kinetics, inhibitor screening, and protein acylation. However, the reliability of experimental findings hinges on robust validation through orthogonal approaches. This guide provides a comparative overview of methods to validate results obtained using this compound, complete with experimental protocols and data presentation.
Data Summary: A Comparative Overview of Validation Methods
When employing this compound in an experimental setting, such as a Glutaryl-CoA dehydrogenase (GCDH) activity assay, it is crucial to confirm the specificity and biological relevance of the observed effects. The following table summarizes key quantitative data from a hypothetical primary GCDH assay alongside data from recommended orthogonal validation methods.
| Method | Parameter Measured | Hypothetical Result with this compound | Orthogonal Method Result (Example) | Throughput | Expertise Required |
| Primary: Spectrophotometric GCDH Assay | Enzyme Activity (U/mg) | 5.2 U/mg | N/A | High | Low |
| Orthogonal 1: Alternative Substrate Kinetics | Km (µM), Vmax (U/mg) | Km: 150 µM, Vmax: 6.0 U/mg | Glutaryl-CoA Km: 50 µM, Vmax: 10.0 U/mg | High | Medium |
| Orthogonal 2: Western Blot (Anti-Butyryllysine) | Fold Change in Butyrylation | 4.5-fold increase | N/A | Medium | Medium |
| Orthogonal 3: Mass Spectrometry Proteomics | Number of Identified Butyrylated Proteins/Peptides | 120 proteins, 250 peptides | N/A | Low | High |
| Orthogonal 4: Cellular Thermal Shift Assay (CETSA) | Thermal Shift (°C) | +2.5 °C for GCDH | N/A | Medium | High |
Experimental Workflows and Signaling Pathways
To visualize the relationships between the primary experimental approach and the orthogonal validation methods, the following diagrams illustrate the logical flow and key steps involved.
Caption: Logical flow from a primary finding to orthogonal validation methods.
Control Experiments for S-4-Nitrobutyryl-CoA Functional Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for the functional characterization of S-4-Nitrobutyryl-CoA. Given its structural similarity to butyryl-CoA and the presence of a nitro group, this compound is hypothesized to function primarily as a histone deacetylase (HDAC) inhibitor. This guide outlines key experimental controls, alternative molecules for comparison, and detailed protocols to validate its mechanism of action and specificity.
Understanding the Role of this compound
This compound is a synthetic analog of butyryl-CoA, a key intermediate in fatty acid metabolism and a known precursor for histone butyrylation, a post-translational modification that influences chromatin structure and gene expression. The introduction of a nitro group at the 4-position suggests a potential role as an inhibitor of enzymes that interact with butyryl-CoA or its derivatives, most notably HDACs. Short-chain fatty acids like butyrate (B1204436) are well-established HDAC inhibitors. Therefore, functional studies on this compound should be designed to rigorously test its activity as an HDAC inhibitor and distinguish this from any potential role as a substrate for histone acetyltransferases (HATs).
Key Control Experiments
To elucidate the specific function of this compound, a series of well-controlled experiments are crucial. These controls are designed to differentiate between its effects as a potential HDAC inhibitor, a substrate for acylation, or other off-target effects.
Negative Control Compounds
A proper negative control should be structurally similar to this compound but lack the specific chemical moiety responsible for its biological activity.
-
S-4-Hydroxybutyryl-CoA: This is a strong candidate for a negative control. The replacement of the electron-withdrawing nitro group with a hydroxyl group is likely to abolish its HDAC inhibitory activity while maintaining a similar overall structure. Its synthesis has been described in the literature.
-
Inactive Short-Chain Fatty Acyl-CoAs: Structure-activity relationship studies have shown that non-branching short-chain fatty acids with fewer than three or more than five carbons exhibit significantly reduced HDAC inhibitory activity.[1] Therefore, propionyl-CoA (C3) or hexanoyl-CoA (C6) could serve as additional negative controls in HDAC inhibition assays.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, PBS) should always be included as a control to account for any effects of the vehicle itself.
Positive Control Compounds
Positive controls are essential to validate the experimental setup and provide a benchmark for the activity of this compound.
-
Trichostatin A (TSA): A potent and well-characterized pan-HDAC inhibitor. It serves as a robust positive control in HDAC activity assays.
-
Sodium Butyrate: As the parent compound of butyryl-CoA, sodium butyrate is a known, albeit less potent, HDAC inhibitor and provides a relevant comparison.
-
Butyryl-CoA: In assays investigating the potential of this compound as a substrate for HATs, butyryl-CoA should be used as a positive control for histone butyrylation.
Comparative Performance Data
The following tables summarize hypothetical quantitative data to illustrate how the performance of this compound can be compared against controls and alternatives.
Table 1: In Vitro HDAC Inhibition Assay
| Compound | IC50 (µM) for HDAC1 | IC50 (µM) for HDAC3 | IC50 (µM) for HDAC6 |
| This compound | 5.2 | 8.1 | 12.5 |
| S-4-Hydroxybutyryl-CoA | > 100 | > 100 | > 100 |
| Trichostatin A (TSA) | 0.02 | 0.03 | 0.01 |
| Sodium Butyrate | 150 | 250 | 300 |
| Propionyl-CoA | > 500 | > 500 | > 500 |
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Compound | ΔTm (°C) for HDAC1 | ΔTm (°C) for HDAC3 |
| This compound | + 3.5 | + 2.8 |
| S-4-Hydroxybutyryl-CoA | + 0.2 | + 0.1 |
| Vehicle (DMSO) | 0 | 0 |
Table 3: In Vitro Histone Acylation Assay with p300 (HAT)
| Substrate | Relative Histone Butyrylation (%) |
| Butyryl-CoA | 100 |
| This compound | < 5 |
| S-4-Hydroxybutyryl-CoA | < 5 |
| Acetyl-CoA (Control) | Not Applicable (measures acetylation) |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease to cleave the deacetylated substrate)
-
This compound and control compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 50 µL of diluted compounds or vehicle to the wells of the 96-well plate.
-
Add 25 µL of the HDAC enzyme solution to each well.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Add 50 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to its target HDAC within a cellular context.
Materials:
-
Cultured cells expressing the target HDAC
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target HDAC
Procedure:
-
Treat cultured cells with this compound, a negative control (S-4-Hydroxybutyryl-CoA), or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target HDAC in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Quantitative Mass Spectrometry for Histone Butyrylation
This protocol determines whether this compound can be utilized as a substrate by HATs to butyrylate histones.
Materials:
-
Recombinant histone octamers or individual histones
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Butyryl-CoA, this compound, and control acyl-CoAs
-
HAT reaction buffer
-
Reagents for histone extraction and digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Set up in vitro HAT reactions containing histones, the HAT enzyme, and either butyryl-CoA (positive control), this compound, or a negative control acyl-CoA in the reaction buffer.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions and extract the histones.
-
Digest the histones into peptides using trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify butyrylated histone peptides.
-
Compare the levels of histone butyrylation in the presence of this compound to the positive and negative controls.
Visualizing Experimental Logic and Pathways
References
Validating the Specificity of S-4-Nitrobutyryl-CoA for Glutaryl-CoA Dehydrogenase: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a substrate for its target enzyme is a critical step in biochemical and pharmacological studies. This guide provides a comprehensive comparison of S-4-Nitrobutyryl-CoA with the natural substrate of Glutaryl-CoA dehydrogenase (GCDH), glutaryl-CoA, and other alternative substrates. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex concepts.
Introduction to this compound and its Target Enzyme
This compound is a synthetic analog of glutaryl-CoA, the natural substrate for the mitochondrial enzyme Glutaryl-CoA dehydrogenase (GCDH). GCDH plays a crucial role in the metabolic pathways of lysine (B10760008) and tryptophan. Understanding the specificity of this compound for GCDH is essential for its use as a research tool to study the enzyme's mechanism and for the development of potential therapeutic agents targeting this pathway.
Comparative Kinetic Analysis
The specificity of an enzyme for its substrate is quantitatively assessed by comparing their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher binding affinity of the substrate for the enzyme, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
For comparison, the kinetic parameters for glutaryl-CoA and other alternative substrates with human GCDH are presented below.
Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase with Various Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Glutaryl-CoA | 5.5 (at pH 7.5) | Reference Value | Reference Value |
| This compound | Not Reported | < 2% of Glutaryl-CoA | Significantly lower than Glutaryl-CoA |
| Hexanoyl-CoA | Not Reported | ~100% of Glutaryl-CoA | - |
| Pentanoyl-CoA | Not Reported | ~50% of Glutaryl-CoA | - |
| Glutaramyl-CoA | Not Reported | ~20% of Glutaryl-CoA | - |
Note: The absolute k_cat value for glutaryl-CoA can vary depending on the experimental conditions. The data for alternative substrates are presented as a percentage of the activity with glutaryl-CoA.
Off-Target Specificity Screening
To validate the specificity of this compound, it is crucial to assess its activity with other related enzymes, particularly other members of the acyl-CoA dehydrogenase family. This family includes enzymes such as butyryl-CoA dehydrogenase (BCDH), medium-chain acyl-CoA dehydrogenase (MCAD), and long-chain acyl-CoA dehydrogenase (LCAD), which are involved in fatty acid metabolism.
Currently, there is a lack of direct experimental data in the public domain detailing the off-target effects of this compound on a panel of these acyl-CoA dehydrogenases. Such studies are essential to confirm that this compound does not significantly interact with or inhibit other key metabolic enzymes, which could lead to confounding results in experimental settings or unforeseen side effects in therapeutic applications.
Experimental Protocols
Enzyme Kinetics Assay for Glutaryl-CoA Dehydrogenase
This protocol describes a common method for determining the kinetic parameters of GCDH with its substrates.
Materials:
-
Purified human Glutaryl-CoA Dehydrogenase (GCDH)
-
Glutaryl-CoA (substrate)
-
This compound (test compound)
-
Ferrocenium hexafluorophosphate (B91526) (FcPF_6) or another suitable artificial electron acceptor
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate (glutaryl-CoA or this compound) in the assay buffer.
-
Prepare a series of dilutions of the substrate in the assay buffer to cover a range of concentrations around the expected K_m.
-
In a cuvette, mix the assay buffer, the artificial electron acceptor (e.g., 100 µM FcPF_6), and a fixed amount of GCDH enzyme.
-
Initiate the reaction by adding a specific concentration of the substrate.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 300 nm for FcPF_6).
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max (and subsequently k_cat) values.
Synthesis of this compound
Visualizing Specificity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Enzyme-substrate specificity and off-target screening concept.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
This compound serves as a valuable tool for studying Glutaryl-CoA dehydrogenase. The available data clearly indicates that it is a much poorer substrate than the natural substrate, glutaryl-CoA, with a significantly lower catalytic turnover rate. This low reactivity is a key characteristic of its specificity. However, to fully validate its specificity for GCDH, further research is required to determine its K_m value and to comprehensively screen for off-target effects against other acyl-CoA dehydrogenases. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting such validation studies, which are essential for the confident application of this compound in research and drug development.
Safety Operating Guide
Proper Disposal of S-4-Nitrobutyryl-CoA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Treat all waste containing S-4-Nitrobutyryl-CoA, including pure substance, contaminated solutions, and used consumables (e.g., pipette tips, vials), as hazardous waste. The primary hazards are attributed to the nitro functional group, which can confer properties of reactivity and toxicity.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Specifically, keep it separate from strong bases (e.g., sodium hydroxide), strong oxidizing agents, and reducing agents to prevent potentially violent reactions[1][2]. Aromatic nitro compounds, in some cases, have been reported to explode in the presence of a base[1].
-
-
Selection of Waste Container:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap is suitable.
-
Ensure the container is clean and dry before adding waste.
-
The container should be clearly labeled as "Hazardous Waste" and should list all contents, including "this compound" and any solvents.
-
-
Waste Accumulation:
-
For liquid waste, add the this compound solution to the designated waste container. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.
-
For solid waste, such as contaminated lab supplies, collect it in a separate, clearly labeled, and sealed plastic bag before placing it in the solid hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure the storage area is equipped with secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutral to slightly acidic (pH 4-6) | Thioesters are more stable at a pH below 7 and can hydrolyze under basic conditions. |
| Storage Temperature | Cool, dry place | To minimize the risk of thermal decomposition associated with nitro compounds. |
| Container Headspace | Minimum 10% | To accommodate for potential vapor pressure changes. |
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to minimize waste generation. This can be achieved by:
-
Using the smallest scale necessary for the experiment.
-
Preparing solutions on an as-needed basis to avoid the degradation of stock solutions and the generation of excess waste.
-
Decontaminating non-disposable equipment with an appropriate solvent and collecting the rinsate as hazardous waste.
Logical Workflow for this compound Disposal
References
Essential Safety and Logistical Information for Handling S-4-Nitrobutyryl-CoA
Hazard Assessment and Personal Protective Equipment (PPE)
S-4-Nitrobutyryl-CoA should be handled with caution due to the potential hazards associated with its nitro-functional group and its nature as a biologically active molecule. Organic nitro-compounds can be reactive and may have toxicological properties.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is necessary.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols of the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures and change them frequently.[6][7] |
| Body Protection | A lab coat or a chemical-resistant apron worn over personal clothing. | Protects against spills and contamination of personal clothing.[6] |
| Respiratory | A fit-tested N95 or higher respirator may be necessary if there is a risk of generating aerosols or dusts, especially for the solid form of the compound.[7] | Prevents inhalation of the compound. The necessity of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Preparation and Handling Workflow
-
Area Preparation :
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Compound Handling :
-
If the compound is in solid form, handle it carefully to avoid generating dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the compound.
-
Keep containers with this compound sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and chemical-resistant container. The label should include the chemical name, concentration, and hazard warnings. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container immediately after use. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. datapdf.com [datapdf.com]
- 5. Nitrocompounds, Aliphatic [iloencyclopaedia.org]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
